molecular formula C15H16O4 B1170723 Amphyl CAS No. 1340-45-0

Amphyl

Cat. No.: B1170723
CAS No.: 1340-45-0
Attention: For research use only. Not for human or veterinary use.
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Description

Amphyl is a commercial disinfectant utilized in laboratory and agricultural research for its efficacy against challenging mycobacterial pathogens. Its main application is the decontamination of surfaces and samples contaminated with organisms such as Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne's disease in cattle, and Mycobacterium tuberculosis . The active ingredients in this compound are ortho-benzyl-p-chorophenol and ortho-phenylphenol, which are phenolic compounds . These compounds are believed to physically damage the bacterial cell wall, leading to loss of cellular integrity and death. Mycobacteria are notably resistant to many disinfectants due to their thick, waxy cell wall comprised primarily of hydrophobic mycolic acid, but this compound has demonstrated success in killing them . Studies have shown that treatment of live MAP with this compound can result in near 100% reduction in viable bacteria . It is important for researchers to note that, like many disinfectants, this compound is combustible, corrosive, and can be an irritant to skin and eyes, requiring appropriate safety precautions during use . Furthermore, its efficacy can be encumbered by the presence of organic matter such as manure, blood, or tissue components . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1340-45-0

Molecular Formula

C15H16O4

Synonyms

Amphyl

Origin of Product

United States

Foundational & Exploratory

The Core Antimicrobial Profile of Amphyl: A Technical Guide to its Active Ingredients and Spectrum of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the active ingredients found in various formulations of Amphyl disinfectants. It delineates their antimicrobial spectrum, mechanisms of action, and the standardized methodologies used to evaluate their efficacy. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Active Ingredients of this compound Formulations

This compound is a brand encompassing several disinfectant products, each with a unique combination of active antimicrobial agents. The primary active ingredients identified across these formulations include:

  • o-Phenylphenol (OPP) : A phenolic compound known for its broad-spectrum antimicrobial properties.

  • 2-Benzyl-4-chlorophenol : A chlorinated phenolic compound.

  • 4-tert-Amylphenol (p-tert-Amylphenol) : An alkyl-substituted phenol.

  • Alkyl dimethyl benzyl ammonium saccharinate : A quaternary ammonium compound (QAC).

  • Ethanol : An alcohol-based disinfectant.

These compounds contribute to the disinfectant properties of this compound products, targeting a wide range of microorganisms.

Antimicrobial Spectrum: Quantitative Data

The efficacy of these active ingredients has been quantified against various microorganisms. The following tables summarize the available data on their minimum inhibitory concentrations (MIC), log reductions, and effective concentrations.

Table 1: Antibacterial Spectrum of this compound Active Ingredients

Active IngredientBacteriumTest MethodResultCitation
o-PhenylphenolStaphylococcus aureusMICMIC50: 500 mg/L (3 mM)[1]
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)Escherichia coliAgar DilutionMIC: 1 to 128 µg/mL[2]
EthanolPseudomonas aeruginosaSuspension TestEffective Concentration: 30% to 100% (v/v) for 10-second kill[3]
EthanolSerratia marcescensSuspension TestEffective Concentration: 40% to 100% (v/v) for 10-second kill[3]
EthanolEscherichia coliSuspension TestEffective Concentration: 40% to 100% (v/v) for 10-second kill[3]
EthanolSalmonella typhosaSuspension TestEffective Concentration: 40% to 100% (v/v) for 10-second kill[3]
EthanolStaphylococcus aureusSuspension TestEffective Concentration: 60% to 95% for 10-second kill[3]
EthanolStreptococcus pyogenesSuspension TestEffective Concentration: 60% to 95% for 10-second kill[3]

Table 2: Antifungal Spectrum of this compound Active Ingredients

Active IngredientFungusTest MethodResultCitation
o-Phenylphenol (20% in fumigant)Trichophyton mentagrophytesCarrier Test4-log reduction[4]
o-Phenylphenol (20% in fumigant)Candida albicansCarrier Test4-log reduction[4]
o-Phenylphenol (20% in fumigant)Aspergillus nigerCarrier Test4-log reduction[4]
EthanolCryptococcus neoformans (tissue phase)Surface DisinfectionEffective Concentration: 70% for <1 minute kill[3]
EthanolBlastomyces dermatitidis (tissue phase)Surface DisinfectionEffective Concentration: 70% for <1 minute kill[3]
EthanolCoccidioides immitis (tissue phase)Surface DisinfectionEffective Concentration: 70% for <1 minute kill[3]
EthanolHistoplasma capsulatum (tissue phase)Surface DisinfectionEffective Concentration: 70% for <1 minute kill[3]

Table 3: Virucidal Spectrum of this compound Active Ingredients

Active IngredientVirusTest MethodResultCitation
Alkyl Dimethyl Benzyl Ammonium Chloride (n-ADBAC)Porcine Epidemic Diarrhea Virus (PEDV)Suspension TestInactivated at 50-fold dilution (hard water)[5]
Alkyl Dimethyl Benzyl Ammonium Chloride (n-ADBAC)Porcine Epidemic Diarrhea Virus (PEDV)Suspension TestInactivated at 10-fold dilution (organic matter)[5]
EthanolLipophilic viruses (e.g., Herpes, Vaccinia, Influenza)Suspension TestPotent inactivation at 60%–80%[3]
EthanolMany hydrophilic viruses (e.g., Adenovirus, Enterovirus, Rhinovirus, Rotavirus)Suspension TestEffective inactivation at 60%–80%[3]

Mechanisms of Antimicrobial Action

The active ingredients in this compound employ several mechanisms to achieve their antimicrobial effect. These are primarily direct, disruptive actions on microbial cells rather than intricate signaling pathway manipulations.

Disruption of Cell Membranes

Phenolic compounds, including o-phenylphenol , 2-benzyl-4-chlorophenol , and 4-tert-amylphenol , as well as quaternary ammonium compounds like alkyl dimethyl benzyl ammonium saccharinate , primarily act by disrupting the cytoplasmic membrane of microorganisms.[6][7] This disruption leads to the leakage of intracellular components and ultimately, cell death.[7] The lipophilic nature of these compounds facilitates their integration into the lipid bilayer of the cell membrane, compromising its integrity.

cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Phenolic_QAC Phenolic Compound / QAC Phenolic_QAC->Lipid_Bilayer Intercalates into Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Mechanism of cell membrane disruption by phenolic compounds and QACs.

Denaturation of Proteins

Ethanol 's primary mode of action is the denaturation of proteins.[3] It disrupts the hydrogen bonds and hydrophobic interactions that maintain the three-dimensional structure of proteins, rendering them non-functional.[1][6][8] This inactivation of essential enzymes and structural proteins leads to microbial death. The presence of water is crucial for this process, which is why 60-90% ethanol solutions are generally more effective than absolute alcohol.[3]

Ethanol Ethanol Native_Protein Native Protein (Functional) Ethanol->Native_Protein Disrupts H-bonds & hydrophobic interactions Denatured_Protein Denatured Protein (Non-functional) Native_Protein->Denatured_Protein Loss_of_Function Loss of Enzymatic/ Structural Function Denatured_Protein->Loss_of_Function Cell_Death Cell Death Loss_of_Function->Cell_Death

Mechanism of protein denaturation by ethanol.

Experimental Protocols for Efficacy Testing

The antimicrobial efficacy of the active ingredients in this compound is determined using standardized experimental protocols. These methods are designed to provide reproducible results for regulatory and research purposes.

AOAC Use-Dilution Test

The AOAC Use-Dilution Test is a carrier-based method used to evaluate the efficacy of disinfectants on hard, inanimate surfaces.[4][9][10]

Workflow:

  • Carrier Preparation : Stainless steel cylinders are sterilized.

  • Inoculation : Carriers are immersed in a 48-hour broth culture of the test microorganism.

  • Drying : Inoculated carriers are dried in an incubator.

  • Exposure : Dried, contaminated carriers are individually immersed in 10 mL of the disinfectant solution for a specified contact time.

  • Neutralization and Culture : After exposure, carriers are transferred to a tube containing a growth medium with a neutralizer to inactivate the disinfectant.

  • Incubation : The tubes are incubated to allow for the growth of any surviving microorganisms.

  • Observation : The presence or absence of turbidity (cloudiness) indicates bacterial growth or inhibition, respectively.

Start Start Inoculate Inoculate Stainless Steel Carriers Start->Inoculate Dry Dry Carriers Inoculate->Dry Expose Expose to Disinfectant (Specified Contact Time) Dry->Expose Neutralize Transfer to Neutralizer/ Growth Medium Expose->Neutralize Incubate Incubate Neutralize->Incubate Observe Observe for Turbidity (Growth/No Growth) Incubate->Observe End End Observe->End

Workflow for the AOAC Use-Dilution Test.

EN 1276 Suspension Test

The EN 1276 is a quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas.[11][12]

Workflow:

  • Preparation : A test suspension of bacteria is prepared in a solution containing an interfering substance (to simulate organic soil).

  • Exposure : A sample of the disinfectant is added to the bacterial suspension and held for a specified contact time at a controlled temperature.

  • Neutralization : An aliquot of the mixture is transferred to a neutralizer to stop the disinfectant's action.

  • Plating and Incubation : The neutralized sample is plated onto a suitable agar medium and incubated.

  • Colony Counting : The number of surviving bacteria is counted, and the log reduction is calculated compared to a control. To pass, a disinfectant must typically achieve a 5-log reduction (99.999% kill rate).[12]

ASTM E1052 - Standard Test Method for Virucidal Activity

This standard is a suspension test used to assess the effectiveness of microbicides against viruses.

Workflow:

  • Preparation : A suspension of the test virus is prepared.

  • Exposure : The virus suspension is mixed with the disinfectant at a specified concentration and for a defined contact time.

  • Neutralization : The activity of the disinfectant is neutralized.

  • Infectivity Assay : The treated virus suspension is serially diluted and used to inoculate susceptible host cells.

  • Incubation and Observation : The host cell cultures are incubated and observed for cytopathic effects (CPE) or other evidence of viral replication.

  • Titer Calculation : The viral titer is calculated to determine the log reduction in viral infectivity caused by the disinfectant.

OECD Guidelines for the Testing of Chemicals

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals, including disinfectants. These guidelines cover various aspects of efficacy testing, ensuring data consistency and reliability for regulatory purposes. For example, OECD Guideline 201 is used to assess the toxicity of chemicals to freshwater algae and cyanobacteria, which can be relevant for evaluating the environmental impact of disinfectant ingredients.[13][14]

Conclusion

The active ingredients in this compound formulations exhibit a broad antimicrobial spectrum, effectively targeting a wide range of bacteria, fungi, and viruses. Their primary mechanisms of action involve the direct disruption of microbial cell membranes and the denaturation of essential proteins. The efficacy of these compounds is rigorously evaluated using standardized protocols such as the AOAC Use-Dilution Test, EN 1276, and ASTM E1052, ensuring their performance as reliable disinfectants for various applications. This technical guide provides a foundational understanding of the core antimicrobial properties of this compound's active ingredients, serving as a valuable resource for the scientific and drug development communities.

References

An In-Depth Technical Guide to the Fungicidal Efficacy of Amphyl in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphyl, a brand of disinfectant known for its broad-spectrum antimicrobial properties, has been utilized in various formulations for surface and instrument disinfection. A key to its efficacy lies in its active ingredients, which historically have included phenolic compounds such as ortho-phenylphenol (OPP) and 4-tert-Amylphenol. These compounds are recognized for their fungicidal capabilities, making this compound a subject of interest for controlling fungal contamination in laboratory and healthcare environments. This technical guide provides a comprehensive overview of the fungicidal efficacy of this compound's core active ingredients in laboratory settings, focusing on quantitative data, experimental protocols, and mechanisms of action.

Quantitative Fungicidal Efficacy

The fungicidal activity of phenolic compounds found in this compound formulations has been demonstrated against a range of pathogenic and spoilage fungi. While specific data for commercial this compound formulations can be limited in publicly available scientific literature, studies on its primary active ingredient, ortho-phenylphenol, provide significant insights into its efficacy.

A notable study on a fumigant containing 20% ortho-phenylphenol demonstrated significant fungicidal activity, achieving a 4-log reduction (99.99% kill rate) of several key fungal species.[1]

Table 1: Fungicidal Efficacy of a 20% Ortho-phenylphenol Fumigant [1]

Fungal SpeciesInitial Population (CFU/mL)Log ReductionExposure Time
Trichophyton mentagrophytes1.0 x 10⁸415 hours
Candida albicans1.2 x 10⁸415 hours
Aspergillus niger5.7 x 10⁷415 hours

While the above data is for a high-concentration fumigant, it underscores the inherent fungicidal potential of o-phenylphenol. The efficacy of aqueous disinfectant solutions, typical of this compound products, is concentration and contact time-dependent. Further research is needed to establish precise Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) for specific this compound formulations against a broader range of fungi.

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy of fungicidal disinfectants. The Association of Official Analytical Chemists (AOAC) has established several key protocols, with the AOAC Use-Dilution Test (Method 955.17) being a primary standard for fungicidal activity.[2][3][4]

AOAC Official Method 955.17: Fungicidal Activity of Disinfectants

This method is designed to determine the fungicidal activity of disinfectants against the pathogenic fungus Trichophyton mentagrophytes.[2][3][4]

1. Preparation of Fungal Culture:

  • A culture of Trichophyton mentagrophytes is grown on a suitable agar medium to encourage the formation of spores.[2]

  • The spores are then harvested to create a standardized spore suspension.[3]

2. Test Procedure:

  • A series of dilutions of the disinfectant being tested (e.g., this compound) are prepared.[3]

  • Stainless steel carriers (penicylinders) are inoculated with the standardized fungal spore suspension and then dried.

  • The inoculated carriers are then immersed in the different disinfectant dilutions for a specified contact time, typically 10 minutes.[3]

  • After the contact time, the carriers are transferred to a neutralizing broth that inactivates the disinfectant.[3]

3. Incubation and Evaluation:

  • The neutralized carriers in the growth medium are incubated for 10 days to allow for the growth of any surviving fungi.[2]

  • The presence or absence of fungal growth is then observed. The highest dilution of the disinfectant that kills the fungal spores on all carriers is considered the effective use-dilution.[2]

A workflow for this experimental protocol is visualized below.

AOAC_955_17_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation Culture Culture Trichophyton mentagrophytes Spore_Suspension Prepare Spore Suspension Culture->Spore_Suspension Inoculate_Carriers Inoculate Stainless Steel Carriers Spore_Suspension->Inoculate_Carriers Dry_Carriers Dry Inoculated Carriers Inoculate_Carriers->Dry_Carriers Expose_Carriers Immerse Carriers in Disinfectant Prepare_Dilutions Prepare Disinfectant Dilutions Prepare_Dilutions->Expose_Carriers Neutralize Transfer Carriers to Neutralizer Broth Incubate Incubate for 10 Days Neutralize->Incubate Observe Observe for Fungal Growth Incubate->Observe Determine_Efficacy Determine Effective Use-Dilution Observe->Determine_Efficacy

AOAC 955.17 Fungicidal Test Workflow

Mechanism of Action

The fungicidal activity of phenolic compounds, the core components of many this compound formulations, is primarily attributed to their ability to disrupt the fungal cell membrane and interfere with essential cellular functions.[5]

1. Cell Membrane Disruption:

  • Phenolic compounds are lipophilic, allowing them to penetrate the lipid-rich fungal cell membrane.

  • They cause damage to the membrane, leading to increased permeability.

  • This disruption results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cell death.[5]

2. Enzyme Inactivation:

  • Phenolic compounds can also denature and inactivate essential enzymes within the fungal cell.

  • By binding to proteins, they alter their conformation and inhibit their function, disrupting critical metabolic pathways.

The proposed mechanism of action is illustrated in the following diagram.

Phenolic_Antifungal_Mechanism cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm Cell_Membrane Cell Membrane Ions Intracellular Ions & Molecules Cell_Membrane->Ions Leakage Enzymes Essential Enzymes Metabolic_Pathways Metabolic Pathways Enzymes->Metabolic_Pathways Catalyze Cell_Death Fungal Cell Death Metabolic_Pathways->Cell_Death Disruption leads to Ions->Cell_Death Loss leads to Phenolic_Compound Phenolic Compound (e.g., o-phenylphenol) Phenolic_Compound->Cell_Membrane Penetrates & Disrupts Phenolic_Compound->Enzymes Denatures & Inactivates

Mechanism of Phenolic Antifungal Action

Conclusion

The fungicidal efficacy of this compound disinfectants in laboratory settings is well-supported by the known antimicrobial properties of their active phenolic ingredients, particularly ortho-phenylphenol. Standardized testing methodologies, such as the AOAC 955.17, provide a robust framework for evaluating this efficacy. The primary mechanism of action involves the disruption of the fungal cell membrane and inactivation of essential enzymes, leading to cell death. For researchers, scientists, and drug development professionals, understanding these principles is crucial for the effective application of this compound in controlling fungal contamination and for the development of new and improved fungicidal agents. Further studies to determine specific MIC and MFC values for current this compound formulations against a wider array of fungal species would be beneficial for a more comprehensive understanding of their fungicidal spectrum.

References

Amphyl® Safety Profile for Laboratory Personnel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety profile of Amphyl® disinfectants for laboratory personnel. It details the potential hazards, exposure limits, handling procedures, and emergency protocols associated with the use of these products in a research environment. The information is compiled from Safety Data Sheets (SDSs), toxicological data, and established safety guidelines to ensure a thorough understanding of the risks and the necessary precautions for safe laboratory operations.

Hazard Identification and Chemical Composition

This compound® disinfectants are phenolic-based formulations designed for broad-spectrum antimicrobial activity. The primary hazardous components, which vary in concentration depending on the specific product (e.g., this compound® Disinfectant Cleaner, this compound® Spray), typically include:

  • o-Phenylphenol (OPP): A key active ingredient, classified as a skin and eye irritant.[1][2][3]

  • p-tert-Amylphenol (PTAP): Another phenolic active ingredient, which can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4][5]

  • Ethanol: Present in some formulations, particularly sprays, contributing to flammability.[6][7]

  • Potassium Hydroxide: Found in some concentrated formulations, it is corrosive and can cause severe skin burns and eye damage.[7]

  • o-Benzyl-p-chlorophenol: An additional active ingredient in some hospital-grade formulations.[7]

Toxicological Profile of Active Ingredients

The safety profile of this compound® is largely determined by the toxicology of its phenolic active ingredients.

o-Phenylphenol (OPP)

o-Phenylphenol is moderately toxic upon single oral administration and is a recognized irritant to the skin and eyes.[1] Long-term exposure studies in animals have not indicated estrogen-like effects.[1] The primary concern with high-dose, repeated oral exposure in rats is the development of urothelial hyperplasia and, eventually, tumors in the urinary bladder.[1] This is thought to be related to the metabolic activation of OPP.

p-tert-Amylphenol (PTAP)

p-tert-Amylphenol is classified as causing severe skin burns and eye damage and is a skin sensitizer.[4][5] Acute oral and dermal toxicity is relatively low.[4][5] It is also noted to be very toxic to aquatic life with long-lasting effects.[4][5]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the primary active ingredients of this compound®.

Table 1: Acute Toxicity Data for o-Phenylphenol (OPP)

Test TypeSpeciesRouteValueReference
LD50RatOral2733 mg/kg[8]
LD50RabbitDermal>5000 mg/kg[8]

Table 2: Acute Toxicity Data for p-tert-Amylphenol (PTAP)

Test TypeSpeciesRouteValueReference
LD50RatOral>2,000 mg/kg[4][5]
LD50RabbitDermal>5,000 mg/kg[4][5]
LC50RatInhalation>5.6 mg/L (4 hours)[4][5]

Experimental Protocols for Safety Assessment

The hazard classifications of this compound® and its components are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Corrosion Testing (OECD Guidelines 404 and 439)
  • Principle: These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • In Vivo Method (OECD 404): A small amount of the test substance is applied to the shaved skin of a rabbit for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[8][9]

  • In Vitro Method (OECD 439): This method uses reconstructed human epidermis (RhE) models. The test substance is applied to the tissue surface, and cell viability is measured after exposure. A significant reduction in cell viability indicates irritation potential.[1][7][10]

Eye Irritation/Corrosion Testing (OECD Guideline 405)
  • Principle: This test assesses the potential for a substance to cause damage to the eye.

  • Methodology: A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific time points.[4][6][11] The use of analgesics and anesthetics is recommended to minimize animal distress.[4]

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, and 425)
  • Principle: These methods are used to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of the test animals.

  • Methodology: The test substance is administered in a single oral dose to animals (usually rats). The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[2][3][12][13][14] Different guidelines use slightly different dosing schemes to minimize the number of animals required.[2][12][13][14]

Signaling Pathways of Phenolic Compound Toxicity

The toxicity of phenolic compounds like o-phenylphenol often involves their metabolic activation to reactive intermediates, which can lead to cellular damage through oxidative stress.

Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects o-Phenylphenol o-Phenylphenol Phenylhydroquinone (PHQ) Phenylhydroquinone (PHQ) o-Phenylphenol->Phenylhydroquinone (PHQ) Cytochrome P450 Phenylbenzoquinone (PBQ) Phenylbenzoquinone (PBQ) Phenylhydroquinone (PHQ)->Phenylbenzoquinone (PBQ) Prostaglandin H Synthase Oxidative_Stress Oxidative Stress (Increased ROS) Phenylbenzoquinone (PBQ)->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Protein, Lipid) Oxidative_Stress->Cellular_Damage Toxicity Toxicity (e.g., Urothelial Hyperplasia) Cellular_Damage->Toxicity

Caption: Metabolic activation of o-phenylphenol leading to oxidative stress and cellular toxicity.

Recommended Personal Protective Equipment (PPE) and Handling Procedures

To minimize exposure to this compound® disinfectants, laboratory personnel should adhere to the following PPE and handling guidelines.

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield should be worn when handling concentrated this compound® or when there is a risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or rubber) are mandatory to prevent skin contact.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to protect the skin.

  • Respiratory Protection: Generally not required under normal use with adequate ventilation. However, if vapors are generated, a respirator may be necessary.

PPE_Hierarchy Title Hierarchy of Controls for this compound® Use Elimination Elimination/Substitution (Use less hazardous disinfectant if possible) Engineering Engineering Controls (e.g., Fume hood, proper ventilation) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for minimizing exposure to this compound®.

Handling and Storage
  • Always handle this compound® in a well-ventilated area.

  • Avoid creating aerosols or sprays of concentrated solutions.

  • Store in the original container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep containers tightly closed when not in use.

  • Do not eat, drink, or smoke in areas where this compound® is handled or stored.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink a large quantity of water. Seek immediate medical attention.[1]

Spill Response
  • Small Spills:

    • Ensure proper PPE is worn.

    • Contain the spill with absorbent material (e.g., spill pads, vermiculite).

    • Carefully collect the absorbed material into a designated waste container.

    • Clean the spill area with water.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Alert laboratory safety personnel and follow institutional emergency procedures.

    • If safe to do so, contain the spill to prevent it from spreading.

Spill_Response Spill_Occurs This compound® Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill (<1 Liter) Assess_Size->Small_Spill Small Large_Spill Large Spill (>1 Liter) Assess_Size->Large_Spill Large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate Evacuate Area Large_Spill->Evacuate Contain_Spill Contain with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Alert_Safety Alert Lab Safety Personnel Evacuate->Alert_Safety

Caption: General workflow for responding to an this compound® spill in a laboratory setting.

Conclusion

This compound® disinfectants are effective tools for laboratory decontamination but pose potential hazards to personnel if not handled correctly. The primary risks are associated with skin and eye irritation or corrosion from the phenolic active ingredients. By understanding the toxicological properties of these components, adhering to prescribed handling procedures, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can safely incorporate this compound® into their laboratory hygiene protocols. This guide serves as a technical resource to promote a safe and informed laboratory environment.

References

Navigating the Stability of Amphyl: A Technical Guide to Shelf Life and Storage for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Amphyl Formulations and Active Ingredients

Historically, the "this compound" brand encompassed a range of disinfectant products with varying formulations tailored for different applications. The primary active ingredients in these products were phenolic compounds and, in some cases, quaternary ammonium compounds, known for their broad-spectrum antimicrobial activity.[1][2][3] A summary of the active ingredients in several discontinued this compound products is presented in Table 1.

Product Name Active Ingredients Product Type
This compound 2-Benzyl-4-chlorophenol (5.11%), o-Phenylphenol (10.63%)Disinfectant, Fungicide, Tuberculocide, Virucide[1]
This compound Disinfectant Deodorant Detergent 4-tert-Amylphenol (6.3%), o-Phenylphenol (15%)Disinfectant, Fungicide, Tuberculocide, Virucide[2]
Professional this compound IV Disinfectant Spray Alkyl dimethyl benzyl ammonium saccharinate (0.1%), Ethanol (60.82%)Antimicrobial, Disinfectant, Fungicide, Tuberculocide, Virucide[3]
Professional this compound Hospital Bulk Disinfectant Cleaner Concentrate o-Benzyl-p-chlorophenolAntimicrobial Active[4]

Shelf Life and Storage Conditions

The shelf life of a disinfectant is the period during which it is expected to remain effective and safe for use when stored under recommended conditions. For many disinfectants, this period is approximately one year from the date of manufacture, as the active ingredients can degrade over time.[5][6] The stability of phenolic and quaternary ammonium compounds is influenced by environmental factors such as temperature, light, and air exposure.

Parameter Recommendation Rationale
Typical Shelf Life (Unopened) ~1-2 yearsActive ingredients can degrade over time, reducing efficacy.[5][6]
Shelf Life (Opened) 6-12 months for liquidsEvaporation of active components and potential for contamination can reduce potency.[7]
Storage Temperature Store in a cool place, generally below 25°C (77°F). Avoid temperatures above 55°C (130°F) for aerosol products.[8][9][10]High temperatures can accelerate the degradation of active ingredients and may cause aerosol containers to burst.[8][9]
Storage Location A dry, well-ventilated area.[10][11][12][13]Minimizes humidity, which can affect stability, and prevents the buildup of vapors.[10]
Light Exposure Store away from direct sunlight.[13]UV radiation can cause photochemical degradation of the active compounds.
Container Keep container tightly closed and in the original container.[10][12][13][14][15]Prevents evaporation of volatile components and protects from contamination.

Mechanism of Antimicrobial Action

The disinfectant properties of this compound's historical active ingredients stem from their ability to disrupt essential structures and functions of microorganisms.

  • Phenolic Compounds (o-Phenylphenol, 2-Benzyl-4-chlorophenol): These compounds primarily act by disrupting the microbial cell membrane. Their lipophilic nature allows them to penetrate the lipid-rich membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][9][16] The presence of a chlorine atom, as in 2-benzyl-4-chlorophenol, enhances the compound's ability to destabilize the lipid bilayer.[16]

  • Quaternary Ammonium Compounds (Quats): As cationic surfactants, quats possess a positively charged nitrogen atom that electrostatically interacts with the negatively charged components of the bacterial cell surface.[1][8] This is followed by the penetration of their hydrophobic tails into the cell membrane's lipid bilayer, causing disorganization, loss of structural integrity, and leakage of cytoplasmic contents.[3][4][8] Some evidence also suggests that quats can interact with intracellular targets like DNA.[3]

Caption: Mechanism of action for phenolic and quaternary ammonium disinfectants on a microbial cell.

Experimental Protocols for Shelf-Life Determination

The shelf life of a disinfectant is determined through rigorous stability testing, often referred to as aging studies. These studies can be conducted under real-time or accelerated conditions.[17][18][19]

Objective: To determine the time frame during which a disinfectant maintains its specified physical, chemical, and antimicrobial properties under defined storage conditions.

Methodology:

  • Sample Preparation: A representative batch of the disinfectant is packaged in its final commercial packaging.

  • Storage Conditions:

    • Real-Time Study: Samples are stored under recommended storage conditions (e.g., 25°C/60% RH) and tested at regular intervals (e.g., 0, 6, 12, 18, 24 months).[18][19]

    • Accelerated Study: To predict a longer shelf life in a shorter period, samples are stored at elevated temperatures and/or humidity (e.g., 40°C/75% RH).[17][18] The duration of the accelerated study is calculated to simulate a longer real-time period.

  • Testing Intervals: Samples are pulled at predetermined time points for analysis.

  • Analytical Tests:

    • Physical Properties: Appearance (color, clarity), pH, and specific gravity are monitored for any significant changes.[17]

    • Chemical Properties: The concentration of the active ingredient(s) is quantified using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC). A common acceptance criterion is that the active ingredient concentration must not fall below 90% of the initial label claim.[18][19]

    • Antimicrobial Efficacy: The disinfectant's ability to kill target microorganisms is tested using standardized methods (e.g., Use-Dilution Test, Suspension Test) to ensure it still meets performance standards.

cluster_storage Storage Conditions cluster_testing Analytical Testing start Start: Production Batch in Final Packaging storage Place samples in controlled storage conditions start->storage real_time Real-Time (e.g., 25°C/60% RH) accelerated Accelerated (e.g., 40°C/75% RH) pull_samples Pull Samples at Predetermined Intervals (T=0, T=x, T=y, ...) real_time->pull_samples accelerated->pull_samples phys_test Physical Tests (Appearance, pH) pull_samples->phys_test chem_test Chemical Assay (Active Ingredient >90%) pull_samples->chem_test micro_test Antimicrobial Efficacy Testing pull_samples->micro_test data_analysis Data Analysis and Comparison to Specifications phys_test->data_analysis chem_test->data_analysis micro_test->data_analysis data_analysis->pull_samples Continue until end of study end End: Shelf-Life Determination data_analysis->end

Caption: Generalized experimental workflow for disinfectant shelf-life stability testing.

Impact of Storage Conditions on Shelf Life

Adherence to proper storage conditions is critical for ensuring the stability and efficacy of disinfectants throughout their shelf life. Deviation from these conditions can lead to accelerated degradation of the active ingredients.

cluster_conditions Improper Storage Conditions cluster_degradation Degradation Mechanisms high_temp High Temperature chem_deg Accelerated Chemical Degradation high_temp->chem_deg uv_light UV Light Exposure (Sunlight) photo_deg Photochemical Decomposition uv_light->photo_deg open_container Open or Improperly Sealed Container evaporation Evaporation of Volatiles/Actives open_container->evaporation outcome Reduced Active Ingredient Concentration chem_deg->outcome photo_deg->outcome evaporation->outcome result Decreased Efficacy & Reduced Shelf Life outcome->result

References

Methodological & Application

Application of Amphyl® Disinfectant in a BSL-2 Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Amphyl®, a phenolic-based disinfectant, for surface decontamination and general disinfection in a Biosafety Level 2 (BSL-2) laboratory. Adherence to these guidelines is crucial for maintaining a safe working environment and preventing contamination.

Introduction to this compound® in a BSL-2 Environment

This compound® is a broad-spectrum, hospital-grade disinfectant cleaner effective against a wide range of pathogenic microorganisms. Its phenolic active ingredients, o-phenylphenol and o-benzyl-p-chlorophenol, act by denaturing proteins and disrupting the cell membranes of bacteria, fungi, and enveloped viruses, making it a suitable choice for disinfection in BSL-2 laboratories where work with moderate-risk agents is conducted. This document outlines the recommended procedures for its application to ensure effective decontamination of laboratory surfaces and equipment.

Data Presentation: Efficacy of this compound®

This compound® is categorized as a bactericidal, virucidal, fungicidal, and tuberculocidal disinfectant. The following tables summarize its efficacy based on manufacturer claims and established disinfectant testing standards. For general disinfection, a 1:200 dilution of this compound® concentrate with a contact time of 10 minutes is recommended.[1]

Table 1: Bactericidal Efficacy

Target Organism CategoryEfficacy at 1:200 Dilution (10 min contact time)
Gram-positive bacteriaEffective
Gram-negative bacteriaEffective
Mycobacterium spp. (Tuberculocidal)Effective[2]

Table 2: Virucidal Efficacy

Target Virus CategoryEfficacy at 1:200 Dilution (10 min contact time)
Enveloped Viruses (e.g., Herpes Simplex Virus, Influenza A2)Effective[2]
Non-enveloped VirusesEfficacy may vary; refer to specific product claims

Table 3: Fungicidal Efficacy

Target Organism CategoryEfficacy at 1:200 Dilution (10 min contact time)
Pathogenic FungiEffective[2]

Experimental Protocols

Preparation of this compound® Working Solution (1:200 Dilution)

Objective: To prepare a fresh working solution of this compound® disinfectant for routine surface decontamination.

Materials:

  • This compound® Disinfectant Concentrate

  • Tap water

  • Graduated cylinder or measuring cup

  • Clean, dedicated container (e.g., spray bottle, bucket) labeled "this compound® Disinfectant (1:200)"

Procedure:

  • Ensure the dedicated container is clean and free of any other chemical residues.

  • For every 1 liter of working solution required, measure 5 ml of this compound® concentrate.

  • Add the measured concentrate to the container.

  • Add 995 ml of tap water to the container.

  • Gently swirl the container to ensure the solution is thoroughly mixed.

  • The prepared solution is now ready for use. It is recommended to prepare a fresh solution daily.

Routine Decontamination of BSL-2 Laboratory Surfaces

Objective: To disinfect laboratory benchtops, biosafety cabinet (BSC) work surfaces, and other non-porous surfaces after work with BSL-2 agents is completed.

Materials:

  • Prepared 1:200 this compound® working solution in a spray bottle

  • Paper towels or clean cloths

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and eye protection.

Procedure:

  • Don the appropriate PPE.

  • Remove any gross contamination or spills from the surface using a paper towel.

  • Liberally spray the 1:200 this compound® solution onto the surface to be decontaminated, ensuring it is thoroughly wetted.

  • Allow the disinfectant to remain on the surface for a minimum contact time of 10 minutes.[1]

  • After the 10-minute contact time, wipe the surface dry with a clean paper towel.

  • Dispose of used paper towels in the appropriate biohazardous waste container.

  • Doff PPE and wash hands thoroughly.

Decontamination of Laboratory Equipment

Objective: To disinfect non-critical, non-porous laboratory equipment used within the BSL-2 laboratory.

Materials:

  • Prepared 1:200 this compound® working solution

  • Clean cloths or wipes

  • Appropriate PPE

Procedure:

  • Ensure the equipment is unplugged and powered down before decontamination.

  • Apply the 1:200 this compound® solution to a clean cloth or wipe. Do not spray directly onto electronic equipment to avoid damage.

  • Wipe the entire exterior surface of the equipment, ensuring all areas are wetted with the disinfectant.

  • Allow a contact time of at least 10 minutes.

  • After the contact time, wipe any residual disinfectant from the surface with a cloth dampened with water, if recommended by the equipment manufacturer.

  • Allow the equipment to air dry completely before reconnecting to power.

Visualizations

Mechanism of Action of Phenolic Disinfectants

Mechanism of Action of Phenolic Disinfectants cluster_disinfectant Phenolic Disinfectant (this compound®) cluster_microbe Microbial Cell This compound o-phenylphenol & o-benzyl-p-chlorophenol CellWall Cell Wall/ Membrane This compound->CellWall Disrupts cell wall and membrane integrity Proteins Cellular Proteins This compound->Proteins Denatures proteins CellDeath Cell Death CellWall->CellDeath Leads to leakage of cellular contents Proteins->CellDeath Causes loss of function Enzymes Essential Enzymes Enzymes->CellDeath Inhibits metabolic pathways Amyl Amyl Amyl->Enzymes Inactivates enzymes BSL-2 Surface Decontamination Workflow with this compound® Start Start: Completion of Work PPE Don appropriate PPE (Lab coat, gloves, eye protection) Start->PPE Prepare Prepare fresh 1:200 This compound® solution PPE->Prepare RemoveDebris Remove gross contamination from surfaces Prepare->RemoveDebris Apply Apply this compound® solution to surfaces RemoveDebris->Apply ContactTime Allow 10-minute contact time Apply->ContactTime Wipe Wipe surfaces dry ContactTime->Wipe Dispose Dispose of waste in biohazard container Wipe->Dispose Doff Doff PPE Dispose->Doff WashHands Wash hands thoroughly Doff->WashHands End End: Decontamination Complete WashHands->End

References

Application Notes and Protocols for Amphyl® Disinfectant in PCR Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Polymerase Chain Reaction (PCR) is a highly sensitive technique susceptible to cross-contamination from extraneous nucleic acids, which can lead to false-positive results and compromise experimental integrity. Rigorous decontamination of laboratory surfaces and equipment is therefore paramount. Amphyl® disinfectant, a broad-spectrum germicide with the active ingredient o-Benzyl-p-chlorophenol, is a phenolic compound that can be effectively integrated into a comprehensive contamination control strategy for PCR laboratories. These application notes provide detailed protocols and supporting data for the use of this compound® in preventing DNA and RNA cross-contamination.

Active Ingredient and Mechanism of Action

This compound® disinfectant's primary active ingredient is o-Benzyl-p-chlorophenol .[1] As a phenolic compound, its antimicrobial and biocidal activity stems from its ability to disrupt microbial cells. The mechanism of action involves the denaturation of essential enzymes and proteins, as well as damage to the cell wall, leading to cell lysis.[2] While the primary role of phenolic disinfectants is microbial inactivation, they also exhibit properties that can contribute to the degradation and removal of nucleic acids. Phenolic compounds can cause the leakage of cellular components, including nucleic acids, and may interact with and precipitate these molecules, aiding in their removal from surfaces.

Quantitative Data on Efficacy

While specific quantitative data on the direct degradation of purified DNA and RNA by o-Benzyl-p-chlorophenol through methods like qPCR or gel electrophoresis is not extensively published in peer-reviewed literature, the efficacy of a disinfectant in a PCR setting is ultimately measured by its ability to prevent amplifiable contamination. The following table summarizes the known antimicrobial efficacy of phenolic compounds, which is indicative of their disruptive action on biological materials, including cells that are sources of contaminating nucleic acids.

Parameter Phenolic Disinfectants (General) Supporting Evidence
Antimicrobial Spectrum Bactericidal, Fungicidal, Virucidal, TuberculocidalPublished reports confirm broad-spectrum activity against various microorganisms.[2]
Mechanism Protein denaturation, cell wall disruptionPhenols disrupt essential enzyme systems and cell structures.[2]
Effect on Nucleic Acids Inferred reduction of amplifiable templatesBy eliminating microbial sources of DNA and RNA and potentially interacting with nucleic acids, the risk of contamination is reduced.

A study comparing various disinfectants for nucleic acid degradation did not include phenolic compounds but highlighted that sodium hypochlorite (bleach) and sodium hydroxide were effective at reducing amplifiable DNA and RNA.[3][4] It is important to note that many common laboratory disinfectants, such as 70% ethanol, are not effective at removing nucleic acid contamination.[5] Therefore, a dedicated decontamination protocol using a suitable disinfectant like this compound®, followed by a sterile water rinse, is crucial.

Experimental Protocols

General Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this compound® disinfectant.

  • Prepare and use the disinfectant solution in a well-ventilated area.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Preparation of this compound® Working Solution

For routine decontamination of laboratory surfaces, a freshly prepared 1:200 dilution of this compound® concentrate in water is recommended.

Materials:

  • This compound® Disinfectant Concentrate

  • Sterile, deionized water

  • Sterile container for dilution (e.g., a labeled spray bottle)

Procedure:

  • Add 1 part this compound® concentrate to 199 parts sterile, deionized water.

  • Mix thoroughly by gentle inversion.

  • Label the container with the disinfectant name, concentration, and date of preparation.

  • Prepare fresh working solutions daily to ensure optimal efficacy.

Decontamination of PCR Workstations and Laminar Flow Hoods

This protocol is designed for the routine cleaning of surfaces where PCR master mixes are prepared and samples are handled.

Materials:

  • Prepared this compound® working solution (1:200)

  • Lint-free wipes or paper towels

  • Sterile, deionized water

  • 70% ethanol

Procedure:

  • Pre-cleaning: Before disinfection, remove any visible debris or spills from the surface with a dry wipe.

  • Application: Generously spray the this compound® working solution onto the surface, ensuring complete coverage. Alternatively, saturate a lint-free wipe with the solution and wipe the entire surface.

  • Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes to ensure effective decontamination.[1]

  • Rinsing: After the contact time, wipe the surface with a lint-free wipe dampened with sterile, deionized water to remove any disinfectant residue. This is critical as residual disinfectant can inhibit subsequent PCR reactions.

  • Final Wipe (Optional but Recommended): Wipe the surface with 70% ethanol to aid in drying and for an additional level of disinfection against certain microorganisms.

  • Allow the surface to air dry completely before starting any PCR work.

Decontamination_Workflow Start Start Decontamination PreClean 1. Pre-clean surface (remove debris) Start->PreClean Apply 2. Apply 1:200 this compound® working solution PreClean->Apply Contact 3. Allow 10-minute contact time Apply->Contact Rinse 4. Wipe with sterile deionized water Contact->Rinse EthanolWipe 5. Wipe with 70% ethanol (optional) Rinse->EthanolWipe Dry 6. Air dry completely EthanolWipe->Dry End Surface Decontaminated Dry->End

Figure 1. Workflow for PCR Workstation Decontamination.
Decontamination of Laboratory Equipment (Pipettors, Tube Racks, etc.)

This protocol is for the decontamination of non-electronic, non-corrosive laboratory equipment.

Materials:

  • Prepared this compound® working solution (1:200)

  • Lint-free wipes or paper towels

  • Sterile, deionized water

  • 70% ethanol

Procedure:

  • Disassembly (if applicable): If possible and safe to do so, disassemble equipment (e.g., pipettor shafts) to ensure all surfaces are accessible.

  • Wiping: Thoroughly wipe all surfaces of the equipment with a lint-free wipe saturated with the this compound® working solution.

  • Contact Time: Place the wiped equipment on a clean, non-porous surface and allow a contact time of at least 10 minutes .

  • Rinsing: Wipe the equipment with a fresh lint-free wipe dampened with sterile, deionized water to remove disinfectant residue.

  • Final Wipe: Wipe the equipment with a lint-free wipe dampened with 70% ethanol.

  • Drying: Allow the equipment to air dry completely before reassembly and use.

Logical Relationships in PCR Contamination Control

Effective prevention of cross-contamination in a PCR laboratory relies on a multi-faceted approach. The use of a chemical disinfectant like this compound® is a critical component, but it must be integrated with other best practices.

Contamination_Control_Logic cluster_Practices Contamination Control Practices cluster_Outcome Desired Outcome Unidirectional Unidirectional Workflow (Pre-PCR to Post-PCR) Prevention Prevention of Cross-Contamination Unidirectional->Prevention Dedicated Dedicated Equipment and Reagents Dedicated->Prevention PPE Proper PPE Usage (Gloves, Lab Coats) PPE->Prevention Disinfection Chemical Disinfection (e.g., this compound®) Disinfection->Prevention

References

Application Notes and Protocols for Sanitizing Animal Facilities with Amphyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphyl is a brand of broad-spectrum disinfectants commonly used for sanitizing hard, non-porous surfaces in various settings, including animal research facilities and veterinary clinics. The efficacy of this compound disinfectants is primarily attributed to their phenolic active ingredients, which include compounds such as o-phenylphenol, 4-tert-amylphenol, and o-benzyl-p-chlorophenol. These compounds exert their antimicrobial effects through multiple mechanisms, including the denaturation of proteins and the disruption of cell membranes, leading to the inactivation of a wide range of bacteria, viruses, and fungi.

These application notes provide a comprehensive overview of the protocol for using this compound and similar phenolic-based disinfectants for the sanitation of animal facilities. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the effective and safe use of these disinfectants.

Data Presentation

The following tables summarize the known efficacy of this compound's active ingredients against common animal pathogens. It is important to note that specific formulations of this compound may have varying concentrations of these active ingredients, and efficacy can be influenced by factors such as organic load, contact time, and temperature. The data presented here is a compilation from various studies on phenolic disinfectants and may not be specific to a single this compound product.

Table 1: Bactericidal Efficacy of Phenolic Disinfectants

Target OrganismActive IngredientConcentrationContact TimeLog Reduction
Pseudomonas aeruginosao-phenylphenol20% (in fumigant)15 hours>5.0
Salmonella entericao-phenylphenolNot SpecifiedNot Specified-
Bordetella bronchisepticaGeneral PhenolicNot SpecifiedNot SpecifiedSusceptible

Table 2: Virucidal Efficacy of Phenolic Disinfectants

Target OrganismActive IngredientConcentrationContact TimeLog Reduction
Feline CalicivirusPhenolNot Specified1 minuteEffective Inactivation
Canine ParvovirusPhenolic CompoundsNot SpecifiedNot SpecifiedGenerally Resistant

Table 3: Fungicidal Efficacy of Phenolic Disinfectants

Target OrganismActive IngredientConcentrationContact TimeLog Reduction
Trichophyton mentagrophyteso-phenylphenol20% (in fumigant)15 hours>4.0

Experimental Protocols

General Protocol for Surface Disinfection in Animal Facilities

This protocol outlines the general steps for the effective use of this compound or similar phenolic disinfectants for sanitizing surfaces in animal housing and procedure rooms.

1. Preparation of Disinfectant Solution:

  • Consult the manufacturer's product label for the recommended dilution rate for the specific application (e.g., general disinfection, virucidal activity).

  • Prepare the diluted solution by adding the concentrated disinfectant to water as instructed. Always add disinfectant to water, not the other way around, to minimize splashing of the concentrate.

  • Prepare fresh solutions daily or as recommended by the manufacturer to ensure optimal efficacy.

2. Pre-cleaning of Surfaces:

  • Remove all animals, bedding, and feed from the area to be disinfected.

  • Thoroughly clean all surfaces with a detergent and water to remove gross organic matter such as feces, urine, and soil. Organic material can inactivate phenolic disinfectants and reduce their efficacy.

  • Rinse the surfaces with clean water to remove any detergent residue.

3. Application of Disinfectant:

  • Apply the prepared this compound solution to all surfaces using a mop, cloth, sponge, or sprayer.

  • Ensure that all surfaces are thoroughly wetted with the disinfectant solution.

4. Contact Time:

  • Allow the disinfectant to remain on the surfaces for the manufacturer-specified contact time. This is a critical step to ensure the inactivation of pathogens. Contact times can vary depending on the target organism and the product's formulation. A minimum of 10 minutes is often recommended.

5. Rinsing and Drying:

  • After the required contact time, rinse surfaces that will come into direct contact with animals or feed with potable water. For other surfaces, rinsing may not be necessary; consult the product label.

  • Allow all surfaces to air dry completely before reintroducing animals.

Experimental Protocol: AOAC Use-Dilution Test

The Association of Official Analytical Chemists (AOAC) Use-Dilution Test is a standard method to evaluate the efficacy of liquid disinfectants on hard surfaces.[1] A general outline of the procedure is as follows:

1. Preparation of Materials:

  • Test Organisms: Standardized cultures of test organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica) are prepared in a liquid growth medium.[1]

  • Carriers: Stainless steel cylinders (penicylinders) are used as carriers.[1]

  • Disinfectant: The disinfectant is prepared at the use-dilution recommended by the manufacturer.

  • Neutralizer/Growth Medium: A liquid medium that neutralizes the disinfectant and supports the growth of the test organism is prepared.

2. Inoculation of Carriers:

  • The sterile carriers are immersed in the bacterial culture and then drained.

  • The inoculated carriers are dried in an incubator, leaving a film of dried bacteria on the surface.

3. Exposure to Disinfectant:

  • Each dried, contaminated carrier is individually transferred to a tube containing the prepared disinfectant solution.[1]

  • The carriers remain in the disinfectant for a specified contact time at a controlled temperature.[1]

4. Neutralization and Incubation:

  • After the contact time, the carriers are transferred to tubes containing the neutralizer/growth medium. This step stops the action of the disinfectant.

  • The tubes are incubated under conditions that promote bacterial growth.

5. Interpretation of Results:

  • After incubation, the tubes are visually inspected for turbidity (cloudiness), which indicates bacterial growth.

  • The number of tubes showing growth is recorded. To pass the test for a given organism, the disinfectant must show no growth in a specified number of the tested carriers.[1]

Experimental Protocol: Suspension Test

A suspension test is used to measure the efficacy of a disinfectant in inactivating microorganisms in a liquid suspension.

1. Preparation of Materials:

  • Test Organism: A standardized suspension of the test organism with a known concentration is prepared.

  • Disinfectant: The disinfectant is prepared at various concentrations.

  • Neutralizer: A solution that can inactivate the disinfectant is prepared.

  • Growth Medium: Agar plates for culturing the surviving microorganisms.

2. Test Procedure:

  • A specific volume of the test organism suspension is added to a specific volume of the prepared disinfectant solution.

  • The mixture is held for a predetermined contact time.

  • At the end of the contact time, an aliquot of the mixture is transferred to the neutralizer to stop the disinfectant's activity.

  • The neutralized sample is then serially diluted and plated onto the growth medium.

3. Enumeration and Calculation:

  • The plates are incubated, and the number of colony-forming units (CFUs) is counted.

  • The log reduction in the number of viable microorganisms is calculated by comparing the number of surviving organisms to the initial number in the test suspension.

Mandatory Visualization

G cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of cellular contents proteins Essential Proteins dna DNA proteins->dna Inhibition of metabolic pathways This compound This compound (Phenolic Compounds) This compound->membrane Disrupts lipid bilayer Increases permeability This compound->proteins Denatures enzymes and structural proteins

Caption: General mechanism of action of phenolic disinfectants.

G cluster_workflow Sanitization Workflow A 1. Pre-cleaning: Remove organic matter B 2. Preparation: Dilute this compound solution A->B C 3. Application: Thoroughly wet surfaces B->C D 4. Contact Time: Adhere to recommended duration C->D E 5. Rinsing/Drying: Ensure surfaces are dry D->E

References

Application Notes and Protocols for the Use of Amphyl® for Disinfecting Incubators and Water Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Amphyl®, a phenolic-based disinfectant, for the routine disinfection of laboratory incubators and water baths. Adherence to these protocols is crucial for maintaining aseptic conditions and ensuring the integrity of experimental results.

Introduction to this compound® Disinfectant

This compound® is a broad-spectrum, hospital-grade disinfectant cleaner. Its active ingredients are phenolic compounds, including o-phenylphenol and o-benzyl-p-chlorophenol, which are effective against a wide range of microorganisms.[1][2][3] Phenolic disinfectants work by denaturing proteins and inactivating essential enzymes in microorganisms.[4] They are effective against vegetative bacteria (Gram-positive and Gram-negative), fungi, and enveloped viruses.[4]

Quantitative Efficacy Data

Microorganism ClassTypical Log ReductionNotes
Vegetative Bacteria (e.g., E. coli, S. aureus)≥ 6-logHigh efficacy against most vegetative bacteria.
Fungi (e.g., Aspergillus spp., Candida albicans)≥ 4-logEffective against common fungal contaminants.
Mycoplasma EffectivePhenolic compounds are generally effective against mycoplasma.
Enveloped Viruses (e.g., Influenza, Herpes Simplex)≥ 5-logHigh efficacy due to the disruption of the viral envelope.
Non-enveloped Viruses VariableEfficacy can vary depending on the specific virus.
Bacterial Spores (e.g., Bacillus subtilis)Low to moderatePhenolic disinfectants are generally not considered sporicidal at standard concentrations and contact times.

Note: Efficacy can be influenced by factors such as the concentration of the disinfectant, contact time, temperature, and the presence of organic matter.[4] For a disinfectant to be considered effective for hospital use, a 6-log reduction of target bacteria is often required.[5]

Experimental Protocols

Disinfection of Laboratory Incubators (CO₂ and Non-CO₂)

Important Considerations for CO₂ Incubators: Phenolic compounds can have strong odors and may leave residues that could be detrimental to sensitive cell cultures.[6] Therefore, thorough rinsing and airing out of the incubator are critical steps. For particularly sensitive cell lines, alternative disinfectants recommended by the incubator manufacturer should be considered.

Materials:

  • This compound® disinfectant concentrate

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Lint-free sterile cloths or sponges

  • Sterile distilled or deionized water

  • 70% ethanol

  • Bucket for dilution

  • Spray bottle (optional)

Protocol:

  • Preparation:

    • Turn off the incubator and disconnect it from the power source.

    • Remove all cultures, shelves, shelf racks, and the water pan. Transfer cultures to a backup incubator if necessary.

  • Cleaning:

    • Prepare a solution of a laboratory-grade detergent and warm water.

    • Thoroughly clean the interior surfaces of the incubator, including the door, gasket, shelves, and shelf racks, to remove any visible soil and organic matter. Use a soft brush for hard-to-reach areas.

    • Rinse all components and the incubator interior thoroughly with sterile distilled or deionized water to remove any detergent residue.

  • Disinfection:

    • Prepare a 0.5% to 1.0% solution of this compound® in water (e.g., 5-10 ml of this compound® per liter of water). A 0.5% solution is suitable for routine disinfection of lightly soiled areas, while a 1.0% solution is recommended for more heavily contaminated surfaces.[7]

    • Apply the this compound® solution to all interior surfaces of the incubator, shelves, and shelf racks using a sterile, lint-free cloth or by spraying. Ensure all surfaces are thoroughly wetted.

    • Allow a contact time of at least 10 minutes . The surfaces must remain wet for the entire duration to ensure effective disinfection.

  • Rinsing and Residue Removal:

    • After the contact time has elapsed, thoroughly rinse all surfaces with sterile distilled or deionized water to remove any disinfectant residue.[8] The EPA has established protocols for the removal of phenolic disinfectant residues, emphasizing the importance of a potable water rinse.[9]

    • A final wipe-down with 70% ethanol can aid in drying and provide an additional layer of disinfection.

  • Reassembly and Re-equilibration:

    • Allow all components to air dry completely inside a laminar flow hood or wipe dry with sterile, lint-free cloths.

    • Reassemble the incubator.

    • Fill the water pan with fresh, sterile distilled or deionized water.

    • Turn the incubator on and allow the temperature and CO₂ levels (if applicable) to stabilize before returning cultures.

    • It is advisable to air out the incubator for a few hours before reintroducing sensitive cell cultures.

Disinfection of Laboratory Water Baths

Materials:

  • This compound® disinfectant concentrate

  • PPE: safety goggles, gloves, lab coat

  • Scrub brush or sponge

  • Sterile distilled or deionized water

  • Bucket for dilution

Protocol:

  • Preparation:

    • Turn off the water bath and unplug it from the power source.

    • Drain all the water from the bath.

  • Cleaning:

    • Prepare a solution of a laboratory-grade detergent and warm water.

    • Scrub the interior surfaces of the water bath to remove any scale, biofilm, and other residues.

    • Rinse the water bath thoroughly with distilled or deionized water to remove all detergent.

  • Disinfection:

    • Prepare a 1.0% solution of this compound® in water.

    • Fill the water bath with the this compound® solution, ensuring all internal surfaces are in contact with the disinfectant.

    • Allow a contact time of at least 10-15 minutes .

  • Rinsing:

    • Drain the disinfectant solution.

    • Rinse the water bath thoroughly with sterile distilled or deionized water at least three times to ensure complete removal of the disinfectant. Triple rinsing is a common laboratory practice to minimize residue.[5]

  • Refilling:

    • Refill the water bath with fresh, sterile distilled or deionized water.

    • The water bath is now ready for use.

Material Compatibility

Phenolic disinfectants like this compound® are generally compatible with a variety of materials commonly found in laboratory equipment. However, prolonged or repeated exposure to concentrated solutions can damage certain materials.

MaterialCompatibility with Phenolic DisinfectantsNotes
Stainless Steel GoodGenerally non-corrosive.[4]
Glass ExcellentNo adverse effects.
Acrylic (Plexiglas®) Fair to PoorMay cause crazing or cracking over time. It is crucial to check the equipment manufacturer's recommendations.
Polycarbonate GoodGenerally compatible.
Silicone PoorPhenol can have a severe effect on silicone.[10][11] Avoid use on silicone gaskets and tubing.
Rubber FairMay cause hardening or swelling with prolonged exposure.

Recommendation: Always consult the equipment manufacturer's guidelines for disinfectant compatibility. If unsure, it is advisable to test the disinfectant on a small, inconspicuous area first.

Safety Precautions

  • Always wear appropriate PPE , including safety goggles to protect from splashes and chemical-resistant gloves to prevent skin contact.[7]

  • Use in a well-ventilated area to avoid inhalation of fumes.

  • Prepare dilutions as needed and according to the manufacturer's instructions.

  • Store this compound® concentrate in a cool, dry, and well-ventilated area away from incompatible materials.

  • In case of eye contact , immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact , wash thoroughly with soap and water.

  • If swallowed , do not induce vomiting. Drink plenty of water and seek immediate medical attention.

  • Refer to the Safety Data Sheet (SDS) for this compound® for complete safety information.[7][12]

Visualizations

Disinfection_Workflow cluster_prep Preparation cluster_clean Cleaning cluster_disinfect Disinfection cluster_final Final Steps Prep Turn off and empty equipment Remove Disassemble removable parts Prep->Remove Clean Wash with detergent and water Remove->Clean Rinse1 Rinse with sterile water Clean->Rinse1 Disinfect Apply this compound® solution Rinse1->Disinfect Contact Ensure 10-15 min wet contact time Disinfect->Contact Rinse2 Thoroughly rinse with sterile water Contact->Rinse2 Dry Air dry or wipe with sterile cloth Rinse2->Dry Reassemble Reassemble and re-equilibrate Dry->Reassemble

References

Application Notes & Protocols: Compatibility of Amphyl Disinfectant with Stainless Steel and Plastic Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Amphyl, a brand of phenolic disinfectant, is widely utilized for surface decontamination in laboratory and pharmaceutical settings. Its broad-spectrum antimicrobial efficacy makes it a valuable tool for maintaining aseptic conditions. However, ensuring the chemical compatibility of a disinfectant with treated surfaces is critical to prevent equipment degradation, maintain structural integrity, and avoid potential contamination of experimental systems.

These application notes provide a summary of the compatibility of this compound and similar phenolic disinfectants with common laboratory materials, specifically stainless steel and various plastics. Furthermore, a detailed protocol is provided for researchers to conduct in-house compatibility testing to validate materials under their specific operational conditions.

2.0 Material Compatibility Overview

The active ingredients in this compound formulations, typically phenols such as 4-tert-Amylphenol and o-Phenylphenol, can interact differently with various polymers and metals.[1] The following is a general guide to the compatibility of phenolic disinfectants with common laboratory materials.

  • Stainless Steel (Types 304 & 316): Stainless steel is generally considered resistant to phenolic disinfectants at their recommended use-dilutions.[2] Types 304 and 316 are the most common grades in laboratory equipment and offer good corrosion resistance. However, prolonged contact with concentrated solutions, especially at elevated temperatures or if not properly rinsed, can potentially lead to surface pitting or staining.[3][4] It is crucial to adhere to the manufacturer's recommended contact times and rinsing procedures.

  • Plastics: The compatibility of plastics with phenolic disinfectants is highly variable and depends on the specific polymer, the concentration of the disinfectant, contact time, and temperature.

    • High Compatibility: High-Density Polyethylene (HDPE) and Polypropylene (PP) generally exhibit good to excellent resistance to phenolic compounds.[5][6][7]

    • Moderate to Low Compatibility: Plastics such as Polycarbonate (PC), Polyvinyl Chloride (PVC), and acrylics can be susceptible to chemical attack.[8][9][10] Potential effects include crazing (formation of micro-cracks), swelling, discoloration, softening, or loss of mechanical strength.[11][12][13] A safety data sheet for an this compound spray formulation explicitly warns against use on acrylic plastics.[14]

3.0 Quantitative Data Summary: Phenolic Disinfectant Compatibility

The following table summarizes the general chemical resistance of various materials to phenolic compounds. The ratings are collated from multiple chemical compatibility charts and should be used as a guide.[5][11][15][16][17][18] Specific formulations and application conditions can alter compatibility; therefore, in-house testing is strongly recommended.

MaterialType/GradeCompatibility RatingPotential Effects with Prolonged or Concentrated Exposure
Metals
Stainless Steel304A - Excellent Generally resistant at use-dilution. May be affected by concentrated solutions.[17][18]
Stainless Steel316A - Excellent Higher resistance to pitting than 304; excellent for most applications.[19]
Plastics
PolypropylenePPA - Excellent Generally resistant to phenolic disinfectants.[5][6][16]
High-Density PolyethyleneHDPEA - Excellent High resistance to chemical attack from phenols.
Polyvinyl ChloridePVCC - Fair May experience swelling, softening, or discoloration.[10]
PolycarbonatePCD - Severe Effect Prone to crazing, cracking, and loss of strength.[9][11][12][15]
Acrylic (Polymethyl Methacrylate)PMMAD - Severe Effect Not recommended; can cause cracking and crazing.[14]

Rating Key:

  • A - Excellent: No or minor effect.

  • B - Good: Minor effect, slight corrosion or discoloration.

  • C - Fair: Moderate effect, not recommended for continuous use. Softening or loss of strength may occur.[19]

  • D - Severe Effect: Not recommended for any use.

4.0 Experimental Protocols

To ensure compatibility within a specific laboratory environment, it is best practice to perform direct material testing. The following protocols are based on standardized methods such as ASTM D543 for plastics and ASTM G48 for metals.[20][21][22][23][24][25][26][27]

4.1 Protocol: Immersion Testing for Plastic and Stainless Steel Compatibility

Objective: To evaluate the effect of this compound disinfectant on the physical properties of material coupons after a defined immersion period.

Materials and Reagents:

  • This compound disinfectant (at use-dilution and concentrate, if applicable)

  • Material coupons (e.g., 1"x3" samples of stainless steel 304, 316, PP, PC, PVC)

  • Control liquid (Deionized water)

  • Glass or HDPE containers with sealable lids

  • Analytical balance (readable to 0.1 mg)

  • Calipers

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Pre-Exposure Analysis: a. Clean each coupon with a non-aggressive detergent, rinse with deionized water, and dry completely. b. Label each coupon with a unique identifier using a chemical-resistant marker or etching tool. c. Record the initial weight of each coupon to the nearest 0.1 mg. d. Measure the dimensions (length, width, thickness) of each coupon using calipers. e. Photograph each coupon, noting its initial appearance, color, and surface texture.

  • Immersion: a. Prepare the this compound disinfectant solution to the manufacturer's recommended use-dilution. b. Place coupons for each material into separate, labeled containers. For each material, prepare at least one container with disinfectant and one with deionized water (control). c. Completely submerge the coupons in the respective solutions, ensuring they are not in contact with each other. A typical test involves full immersion of the specimens.[23] d. Seal the containers to prevent evaporation. e. Store the containers at a constant ambient temperature for a specified duration (e.g., 24, 48, or 72 hours). The duration should reflect the maximum potential exposure time in the facility.[21]

  • Post-Exposure Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Rinse the coupons thoroughly with deionized water to remove any disinfectant residue and pat dry with a lint-free cloth. c. Allow the coupons to air-dry completely in a controlled environment for 24 hours. d. Record the final weight of each coupon. e. Re-measure the dimensions of each coupon. f. Visually inspect each coupon for any changes, including:

    • Discoloration or staining
    • Swelling or shrinkage
    • Surface crazing, cracking, or pitting
    • Softening or loss of rigidity g. Photograph each coupon again under the same lighting conditions as the pre-exposure analysis.

4.2 Evaluation Criteria:

  • Weight Change: Calculate the percentage change in weight: [(Final Weight - Initial Weight) / Initial Weight] * 100.

  • Dimensional Change: Calculate the percentage change in dimensions.

  • Visual Inspection: Qualitatively score any changes in appearance on a scale (e.g., 0 = no change, 1 = slight change, 2 = moderate change, 3 = severe change).

5.0 Visualizations

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis start Select & Procure Material Coupons clean Clean, Dry & Label Each Coupon start->clean pre_analysis Pre-Exposure Analysis: - Weigh - Measure - Photograph clean->pre_analysis prepare_sol Prepare Disinfectant & Control Solutions pre_analysis->prepare_sol immerse Immerse Coupons in Sealed Containers prepare_sol->immerse incubate Incubate at Ambient Temp for 24-72h immerse->incubate remove Remove, Rinse & Dry Coupons incubate->remove post_analysis Post-Exposure Analysis: - Weigh - Measure - Visually Inspect remove->post_analysis report Calculate Changes & Compile Report post_analysis->report

Caption: Experimental workflow for material compatibility immersion testing.

G rect_node rect_node ok_node ok_node warn_node warn_node start Identify Surface Material is_metal Is the material Stainless Steel? start->is_metal is_plastic Is the material a plastic? is_metal->is_plastic No ss316 Grade 304 or 316? is_metal->ss316 Yes plastic_type Identify Plastic Type is_plastic->plastic_type Yes test_protocol Perform Compatibility Test Protocol is_plastic->test_protocol Unknown pp_hdpe Is it PP or HDPE? plastic_type->pp_hdpe use_ok Compatible (Follow Rinse Protocol) ss316->use_ok pp_hdpe->use_ok Yes pc_pvc Is it PC, PVC, or Acrylic? pp_hdpe->pc_pvc No unknown_plastic Unknown or Other pc_pvc->unknown_plastic No not_compatible Not Recommended pc_pvc->not_compatible Yes unknown_plastic->test_protocol

Caption: Decision logic for selecting materials for use with phenolic disinfectants.

References

Contact time required for Amphyl to kill specific pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reported efficacy and application protocols for Amphyl® brand disinfectants, a line of phenolic-based antimicrobial products. The information is intended to guide laboratory and research professionals in the effective use of this compound for surface disinfection and contamination control.

Product Overview

This compound disinfectants are broad-spectrum, hospital-grade antimicrobial agents effective against a range of pathogenic microorganisms. As a phenolic-based disinfectant, this compound's primary mode of action is the disruption of microbial cell walls and the denaturation of essential proteins and enzymes, leading to cell death. These products are formulated for use on hard, non-porous surfaces.

Quantitative Efficacy: Contact Time for Pathogen Inactivation

The contact time, or dwell time, is the critical period that a disinfectant must remain wet on a surface to achieve its claimed antimicrobial efficacy. Adherence to these specified times is essential for ensuring complete disinfection. The following tables summarize the required contact times for specific this compound® products against various pathogens.

Note: The following data is compiled from available public records. It is crucial to always refer to the specific product label and manufacturer's technical data sheet for the most accurate and up-to-date information, as formulations and regulatory approvals may change.

This compound® Brand Disinfectant & Deodorant Spray
Pathogen CategorySpecific PathogenContact Time
Bacteria General Bactericidal Claim10 minutes
Mycobacterium tuberculosis (TB)10 minutes
Viruses General Virucidal Claim10 minutes
Human Immunodeficiency Virus Type 1 (HIV-1)1 minute
Hepatitis B Virus (HBV)10 minutes
Hepatitis C Virus (HCV)10 minutes
Influenza A Virus1 minute
Human Coronavirus1 minute
Fungi General Fungicidal Claim10 minutes
Trichophyton mentagrophytes10 minutes
This compound® Hospital Disinfectant Cleaner Concentrate

Efficacy data for the concentrate is dependent on the dilution used. At the recommended dilution, it is claimed to be effective against Mycobacterium tuberculosis, HIV-1, and other bacteria, viruses, and fungi. A general contact time of 10 minutes is recommended for disinfection.

Experimental Protocols: Standardized Efficacy Testing

The contact times listed are determined through standardized testing protocols. The U.S. Environmental Protection Agency (EPA) outlines specific methodologies for evaluating the efficacy of disinfectants. A common protocol for virucidal efficacy is the ASTM E1053 standard test method.

ASTM E1053: Standard Test Method for Efficacy of Virucidal Agents Intended for Inanimate Environmental Surfaces

This method is designed to evaluate the effectiveness of disinfectants against viruses on hard, non-porous surfaces.

Materials:

  • Test Virus Culture

  • Host Cell Culture (e.g., Vero cells)

  • Test Disinfectant (this compound®)

  • Sterile glass or stainless steel carriers

  • Neutralizing broth

  • Control substance (e.g., sterile saline or buffer)

  • Incubator

  • Standard virological and microbiological laboratory equipment

Procedure:

  • Inoculation of Carriers: A standardized suspension of the test virus is applied to the surface of the sterile carriers and allowed to dry, creating a film of the virus.

  • Application of Disinfectant: The test disinfectant (this compound®) is applied to the dried virus film on the carriers.

  • Contact Time: The disinfectant is allowed to remain in contact with the virus film for the manufacturer-specified contact time.

  • Neutralization: After the contact time has elapsed, a neutralizing broth is added to the carriers to stop the antimicrobial action of the disinfectant.

  • Virus Elution and Titration: The remaining virus is eluted from the carriers and serial dilutions are prepared.

  • Infection of Host Cells: The dilutions are used to inoculate host cell cultures.

  • Incubation and Observation: The cell cultures are incubated and observed for cytopathic effects (CPE), which indicate viral replication.

  • Calculation of Viral Titer: The viral titer is calculated to determine the log reduction of the virus achieved by the disinfectant compared to a control carrier treated with a substance that does not have virucidal properties.

Visualizations

Signaling Pathway of Phenolic Disinfectants

Mechanism of Action of Phenolic Disinfectants This compound This compound® (Phenolic Compound) MicrobialCell Microbial Cell This compound->MicrobialCell Contact Disruption Disruption & Increased Permeability This compound->Disruption Denaturation Denaturation & Inactivation This compound->Denaturation CellWall Cell Wall/Membrane MicrobialCell->CellWall Proteins Cellular Proteins & Enzymes MicrobialCell->Proteins CellDeath Cell Death CellWall->CellDeath Leads to Proteins->CellDeath Leads to Disruption->CellWall Denaturation->Proteins Experimental Workflow: ASTM E1053 Virucidal Efficacy Test Start Start Inoculate Inoculate Carrier with Virus Start->Inoculate Dry Dry Virus Film Inoculate->Dry Apply Apply this compound® Disinfectant Dry->Apply Contact Specified Contact Time Apply->Contact Neutralize Neutralize Disinfectant Contact->Neutralize Elute Elute and Titer Virus Neutralize->Elute Infect Infect Host Cells Elute->Infect Incubate Incubate and Observe for CPE Infect->Incubate Calculate Calculate Log Reduction Incubate->Calculate End End Calculate->End

Troubleshooting & Optimization

Technical Support Center: Amphyl Residue Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing Amphyl disinfectant residue from laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is the sticky or hazy residue on my lab equipment after using this compound?

A: The residue left behind after using phenolic disinfectants like this compound is typically a result of the active ingredients and other components in the formula, such as detergents.[1] Phenolic compounds, including those found in this compound like o-phenylphenol and 4-tert-amylphenol, can leave a residual film on surfaces.[1][2] This is a known characteristic of this class of disinfectants.[1]

Q2: Why is it important to remove this compound residue?

A: Removing disinfectant residue is crucial for several reasons. Residues can interfere with experiments by altering surface chemistry, introducing contaminants, or affecting cell cultures. While the idea that residues might harbor microorganisms is considered counterintuitive, any surface residue can pose a quality risk under the right conditions.[3] For certain materials, prolonged contact with disinfectant residue may also be corrosive.[4][5] Therefore, thorough rinsing is essential.[6]

Q3: What are the primary active ingredients in this compound?

A: this compound is a phenolic-based disinfectant.[7] Its active ingredients include compounds such as o-phenylphenol, 4-tert-amylphenol, and o-benzyl-p-chlorophenol.[2][8][9] These ingredients are effective against a broad spectrum of microbes, including bacteria, viruses, and fungi.[2][7][10]

Q4: What cleaning agents are effective for removing phenolic disinfectant residue?

A: Several agents are effective for removing phenolic residue. A secondary wipe-down with 70% ethanol or sterile water is a common recommendation.[4][5] For general cleaning, warm water with a mild detergent is also effective.[11] In cases of stubborn residue, solvents like isopropyl alcohol (IPA) or acetone can be used, followed by thorough rinsing.[6][12] Always perform a final rinse with deionized or distilled water to ensure no cleaning agents remain.[13]

Q5: Are there any materials that are incompatible with this compound or the cleaning agents used to remove its residue?

A: Yes. Phenolic disinfectants can be corrosive or damaging to certain surfaces with prolonged contact.[4] It is always important to spot-check surfaces before widespread use.[4] When using alcohol-based solutions for cleaning, be aware they can harden rubber and dissolve some glues.[14] For sensitive electronics or equipment that can be damaged by sprays, alcohol-based wipes are a better option.[4] Always consult the equipment manufacturer's instructions for cleaning and disinfection.[4]

Troubleshooting Guides

Issue: Persistent Film or Residue on Lab Surfaces After Disinfection

This guide provides protocols for removing this compound residue from common laboratory surfaces such as stainless steel, glass, and compatible plastics.

Experimental Protocol 1: Standard Residue Removal

This protocol is intended for routine cleaning after this compound application.

  • Initial Rinse: After the required contact time for disinfection has elapsed, perform an initial rinse of the equipment with potable (tap) water.

  • Detergent Wash: Prepare a solution of warm water and a mild, neutral detergent.[11]

  • Manual Cleaning: Using a non-abrasive sponge or lint-free cloth, wash the surface thoroughly with the detergent solution. For glassware, use appropriate brushes.[13][15]

  • Secondary Rinse: Rinse the equipment thoroughly with water to remove all detergent.[11]

  • Solvent Wipe (If Needed): For surfaces like stainless steel where residue is more visible, wipe down the surface with a lint-free cloth soaked in 70% ethanol or isopropyl alcohol.[4][6] This step helps remove any remaining organic and disinfectant residue.

  • Final Rinse: Perform a final rinse with distilled or deionized water to remove any remaining cleaning agents.

  • Drying: Allow the equipment to air dry completely on a clean rack or use a low-temperature oven for glassware.[13] Avoid using paper towels that could leave lint residue.[13]

Experimental Protocol 2: Stubborn Residue Removal

This protocol is for aged or particularly difficult-to-remove this compound residue.

  • Soaking: If possible, immerse the equipment in a warm detergent solution and let it soak.[15] For stubborn organic residues, soaking in a solvent like acetone may be necessary (ensure material compatibility).[15]

  • Scrubbing: After soaking, use a suitable brush or non-abrasive pad to scrub the residue.

  • Rinsing: Rinse thoroughly with tap water.

  • Solvent Wash: Wash the equipment with 70% ethanol or isopropyl alcohol. Ensure adequate ventilation.

  • Final Rinse: Perform a final, thorough rinse with distilled or deionized water.

  • Drying: Dry the equipment using standard laboratory procedures (air drying or oven).[13]

Data Presentation

Table 1: Comparison of Cleaning Agents for Phenolic Residue Removal

Cleaning AgentEffectivenessTarget ResidueSurface CompatibilityNotes
Water (Potable) ModerateFresh, light residueExcellent for most materialsPrimarily a rinsing agent; may not remove all residue on its own.[16]
Mild Detergent Solution GoodGeneral residue, soilsExcellent for most materialsEffective for initial cleaning to lift residue and organic matter.[11]
70% Ethanol / Isopropyl Alcohol HighHazy films, organic residueGood for stainless steel, glass. Use caution with plastics, rubbers, and glues.[4][14]Evaporates quickly; acts as a good secondary cleaning step.[5]
Acetone Very HighStubborn organic residueGood for glass. Check compatibility with plastics and other materials.Use with caution due to high flammability and potential to damage some materials.[12][15]
Deionized/Distilled Water N/ACleaning agent residueExcellent for all materialsUsed for the final rinse to prevent introduction of impurities.[13]

Visualization

G start This compound Residue Detected on Equipment rinse Step 1: Rinse with Potable Water start->rinse Begin Cleaning wash Step 2: Wash with Mild Detergent rinse->wash check1 Residue Still Visible? wash->check1 alcohol_wipe Step 3: Wipe with 70% Ethanol / IPA check1->alcohol_wipe Yes final_rinse Step 4: Final Rinse with DI or Distilled Water check1->final_rinse No alcohol_wipe->final_rinse dry Step 5: Air or Oven Dry final_rinse->dry end Equipment is Clean dry->end

Caption: Troubleshooting workflow for removing this compound disinfectant residue.

References

Technical Support Center: Amphyl® Disinfectant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Amphyl® brand disinfectants.

Troubleshooting Guide: Signs of Potential Degradation

If you suspect your this compound® disinfectant has degraded, consult the table below for common indicators, potential causes, and recommended actions.

Sign of Degradation Potential Cause(s) Recommended Action
Change in Color or Odor - Chemical decomposition due to exposure to light or high temperatures.- Contamination with other substances.- Cease use of the product.- Compare with a fresh, unopened container if available.- Dispose of the product according to institutional guidelines.
Presence of Precipitate/Cloudiness - Instability of the solution due to improper storage temperatures.- Chemical reaction with contaminants.- Do not use the solution.- Gently agitate the container to see if the precipitate redissolves. If it does not, the product is likely compromised.- Dispose of the product.
Reduced Efficacy (e.g., noticeable microbial growth) - Degradation of active ingredients.- Improper dilution.- Presence of organic matter interfering with disinfectant action.[1][2][3]- pH of the use-dilution is outside the optimal range.[1][4]- Verify the dilution procedure and concentration.- Ensure surfaces are pre-cleaned to remove organic load.[2]- Test the pH of the diluted solution.- If issues persist, use a fresh stock of the disinfectant.
Leaking or Damaged Container - Physical damage to the container.- Corrosion of the container.- Isolate the container in a well-ventilated area.- Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5]- Dispose of the container and its contents according to safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my this compound® disinfectant has degraded?

A1: The most common signs of degradation include a noticeable change in color or odor, the formation of a precipitate or a cloudy appearance in the solution, and a decrease in its expected antimicrobial efficacy. If you observe any of these signs, it is recommended to discard the product.

Q2: How should I properly store this compound® to prevent degradation?

A2: Store this compound® in its original container in a cool, dry, and well-ventilated area, inaccessible to small children.[5][6] Keep the container securely closed.[5][6] Avoid exposure to direct sunlight and extreme temperatures, as high heat can cause the product to degrade or the container to burst.[7][8]

Q3: Can the effectiveness of this compound® be affected by environmental factors during use?

A3: Yes, several factors can influence the efficacy of this compound®. These include:

  • Temperature: Generally, the activity of disinfectants increases with temperature. However, excessively high temperatures can cause degradation.[2][4]

  • pH: The antimicrobial activity of some disinfectant components can be affected by the pH of the solution.[1][4]

  • Presence of Organic Matter: Blood, soil, and other organic materials can neutralize the active ingredients in disinfectants or shield microorganisms.[1][2][4] Always clean surfaces before disinfecting.

  • Water Hardness: The presence of certain minerals in hard water can sometimes reduce the effectiveness of disinfectants.

Q4: Can I mix this compound® with other cleaning agents or chemicals?

A4: No, you should not mix this compound® with other household chemicals, especially bleach.[7] Mixing can lead to hazardous chemical reactions, produce toxic gases, and reduce the disinfectant's efficacy.[9]

Q5: What is the expected shelf life of this compound®?

A5: this compound® is stable under its recommended storage conditions.[7] For specific shelf-life information, please refer to the expiration date printed on the product's packaging. The concentration of the active ingredient should not fall below 90% of the labeled concentration during its shelf life.[10]

Experimental Protocols

1. Protocol for Visual Inspection of this compound® Disinfectant

  • Objective: To assess the physical characteristics of the this compound® solution for signs of degradation.

  • Materials:

    • Test sample of this compound® disinfectant

    • A fresh, unopened container of this compound® (as a control)

    • Clear, clean glass beakers or flasks

    • White background (e.g., a sheet of paper)

  • Methodology:

    • Place the white background in a well-lit area.

    • Pour a sample of the test this compound® into a clear glass container.

    • Pour a sample from the control container into a separate, identical glass container.

    • Visually compare the color of the test sample to the control sample against the white background. Note any differences in color or hue.

    • Carefully observe the test sample for any signs of cloudiness or precipitated particles. Gently swirl the container and note if any settled particles become suspended.

    • Waft the vapors from the opening of each container towards your nose to compare the odor of the test sample with the control. Do not directly inhale from the container opening. Note any unusual or unexpected odors.

    • Record all observations.

2. Protocol for pH Measurement of Diluted this compound® Solution

  • Objective: To determine if the pH of the use-dilution of this compound® is within the expected range.

  • Materials:

    • This compound® disinfectant concentrate

    • Distilled or deionized water

    • Graduated cylinders or volumetric flasks

    • Calibrated pH meter with electrode

    • Standard buffer solutions (pH 4, 7, and 10)

    • Beakers

  • Methodology:

    • Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

    • Prepare a fresh use-dilution of the this compound® disinfectant according to the manufacturer's instructions. Ensure accurate measurement of both the concentrate and the water.

    • Pour a sufficient amount of the diluted solution into a clean beaker to allow for the immersion of the pH electrode.

    • Rinse the pH electrode with distilled water and gently blot dry.

    • Immerse the pH electrode into the diluted this compound® solution.

    • Allow the pH reading to stabilize and then record the value.

    • Compare the measured pH to the product's technical data sheet, if available, or to a freshly prepared solution from a new bottle of concentrate. The pH of the concentrated Professional this compound HOSPITAL BULK DISINFECTANT CLEANER is 10.7.[6]

Visualizations

TroubleshootingWorkflow start Suspected this compound® Degradation visual_check Perform Visual Inspection (Color, Odor, Precipitate) start->visual_check is_abnormal Are there any abnormalities? visual_check->is_abnormal efficacy_check Check for Reduced Efficacy (e.g., microbial growth) is_abnormal->efficacy_check No discard_product Discard Product Following Safety Guidelines is_abnormal->discard_product Yes is_ineffective Is the disinfectant ineffective? efficacy_check->is_ineffective check_dilution Verify Dilution Protocol and Concentration is_ineffective->check_dilution No is_ineffective->discard_product Yes is_dilution_correct Is the dilution correct? check_dilution->is_dilution_correct check_storage Review Storage Conditions (Temp, Light Exposure) is_dilution_correct->check_storage Yes new_stock Use a Fresh Stock of Disinfectant is_dilution_correct->new_stock No is_storage_proper Were storage conditions proper? check_storage->is_storage_proper use_product Product is Likely Stable Continue Use is_storage_proper->use_product Yes is_storage_proper->new_stock No

Caption: Troubleshooting workflow for identifying potential this compound® disinfectant degradation.

DegradationFactors cluster_factors Influencing Factors degradation This compound® Disinfectant Degradation (Reduced Efficacy) temp Improper Temperature (High Heat) temp->degradation light UV/Light Exposure light->degradation contamination Chemical Contamination (e.g., mixing with bleach) contamination->degradation ph Incorrect pH of Use-Dilution ph->degradation organic_load Presence of Organic Matter organic_load->degradation age Exceeded Shelf Life age->degradation

Caption: Factors influencing the degradation and efficacy of this compound® disinfectant.

References

Technical Support Center: Use of Amphyl and Metal Surface Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for guidance purposes for researchers, scientists, and drug development professionals. Amphyl is a registered disinfectant and is not formulated or intended for the prevention of metal corrosion. Misuse of this product may result in damage to equipment and surfaces.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to prevent corrosion on metal surfaces in the laboratory?

A1: No. This compound and its variants are EPA-registered disinfectants designed for antimicrobial, virucidal, fungicidal, and tuberculocidal purposes.[1][2][3] Their formulations are not designed for and are not suitable for the general prevention of metal corrosion. Applying these disinfectants to metal surfaces with the primary goal of corrosion inhibition is a misapplication of the product and is strongly discouraged.

Q2: What are the active ingredients in this compound products and are they corrosive?

A2: Different formulations of this compound contain various active ingredients, primarily phenols, such as o-Phenylphenol, 2-Benzyl-4-chlorophenol, and 4-tert-Amylphenol, as well as ethanol and quaternary ammonium compounds.[1][2][3][4] Phenolic compounds, in particular, can be irritating or corrosive to skin and may be incompatible with certain materials.[5][6] For instance, p-tert-Amylphenol is noted to be incompatible with aluminum, copper, and brass alloys.[7] Some formulations also contain ethanol, which can be incompatible with certain plastics and coatings.[3][8]

Q3: Are there any specific applications where an this compound ingredient is used as a corrosion inhibitor?

A3: While this compound itself is a disinfectant, one of its active ingredients, Para-tertiary amylphenol (PTAP), is utilized as a corrosion inhibitor in the specific context of oilfield chemicals.[9] This is a highly specialized industrial application and does not translate to the general-purpose protection of metal surfaces in a laboratory or research setting. The conditions and materials in an oilfield are vastly different from a typical laboratory environment.

Troubleshooting Guide

Issue 1: I applied this compound to a stainless steel/aluminum/copper surface and noticed staining, discoloration, or pitting.

  • Cause: This is a sign of chemical incompatibility. The active ingredients in this compound, such as phenols and alcohols, can react with the surface of certain metals.[7] For example, phenols can be corrosive, and alcohols can damage protective coatings on metals. The product is designed to disinfect, not to be inertly stable on all material types.

  • Solution:

    • Immediately discontinue the use of this compound on the affected surface for any purpose other than specified disinfection protocols.

    • Rinse the surface thoroughly with water, if appropriate for the equipment, to remove any residual disinfectant.

    • Consult the equipment manufacturer's guidelines for cleaning and maintenance.

    • For future needs, distinguish between disinfection and corrosion prevention, and use appropriate, dedicated products for each task.

Issue 2: After cleaning my instruments with this compound, I've noticed a decrease in their lifespan or integrity.

  • Cause: Repeated, prolonged exposure to chemical disinfectants not specifically designed for material compatibility can accelerate wear and degradation. While this compound is approved for use on surgical and dental instruments, this is for disinfection, not for long-term immersion or as a protective coating.[1][2] The chemical composition may not be suitable for all types of metal alloys, especially under conditions of repeated application and temperature changes.

  • Solution:

    • Review your instrument cleaning and sterilization protocol. Ensure that the contact time with any disinfectant, including this compound, is limited to the duration specified by the manufacturer for achieving disinfection.

    • Always rinse instruments thoroughly after disinfection, as per the product's instructions for use.

    • For long-term storage and corrosion prevention, use products specifically designed for that purpose, such as vapor corrosion inhibitors (VCIs) or appropriate medical-grade lubricants and protectants.

Data and Experimental Protocols

Table 1: Summary of Key Active Ingredients in this compound Formulations
Active IngredientChemical NameCAS NumberPrimary FunctionNotes on Material Compatibility/Corrosivity
o-Phenylphenol2-phenylphenol90-43-7Biocide, Disinfectant[10]Can be irritating to skin.[6]
4-tert-Amylphenolp-tert-Amylphenol (PTAP)80-46-6Disinfectant[2]Causes severe skin burns. Incompatible with aluminum, copper, and brass alloys.[7] Used as a corrosion inhibitor in oilfield chemicals.[9]
2-Benzyl-4-chlorophenolo-Benzyl-p-chlorophenol120-32-1Antimicrobial Active[4]Data on specific metal corrosion is limited, but as a phenol, caution is advised.
EthanolEthyl Alcohol64-17-5Disinfectant, Solvent[3]Can be incompatible with some plastics, rubbers, and coatings.[11]
Quaternary Ammonium CompoundsAlkyl dimethyl benzyl ammonium chloride/saccharinateVariousAntimicrobial Active[3][12]Generally more compatible with materials than phenols, but specific formulations should be checked.
Protocol: Evaluating Material Compatibility (General Guidance)

This is a general protocol for testing the compatibility of any chemical solution with a metal surface. It is not a recommendation to use this compound as a corrosion inhibitor.

  • Coupon Preparation: Obtain small, standardized coupons of the metal alloy (e.g., 316 Stainless Steel, Aluminum 6061). Clean each coupon with a non-reactive solvent like isopropanol and dry completely. Record the initial weight and appearance.

  • Exposure Conditions: Immerse a coupon in the test solution (e.g., a standard use-dilution of this compound) in a sealed container. For comparison, immerse a control coupon in a neutral solution (e.g., deionized water).

  • Accelerated Aging: Place the containers in a controlled environment (e.g., an incubator at 40°C) for a set period (e.g., 24, 48, or 72 hours) to simulate longer-term exposure.

  • Analysis: After exposure, remove the coupons, rinse with deionized water, and dry thoroughly.

  • Visual Inspection: Document any changes in color, surface finish, or the presence of pitting or staining.

  • Gravimetric Analysis: Measure the final weight of the coupons. A significant weight loss indicates corrosion.

Visualizations and Workflows

start Goal: Treat Metal Surface q1 What is the primary objective? start->q1 disinfection Kill Microorganisms q1->disinfection Disinfection protection Prevent Degradation / Corrosion q1->protection Protection use_this compound Use a registered disinfectant like this compound per manufacturer's instructions. disinfection->use_this compound use_inhibitor Use a dedicated corrosion inhibitor (e.g., filming amines, passivators). protection->use_inhibitor rinse Rinse surface after required contact time (if applicable). use_this compound->rinse store Store in a controlled, dry environment. use_inhibitor->store

Caption: Decision workflow for selecting the correct treatment for a metal surface.

This compound This compound Product Active_Ingredients Active Ingredients: - Phenols (e.g., PTAP) - Alcohols - Quats This compound->Active_Ingredients Primary_Function Primary Function: Disinfection Active_Ingredients->Primary_Function leads to Side_Effect Potential Side Effect: Material Incompatibility Active_Ingredients->Side_Effect can cause Corrosion Corrosion / Pitting / Staining on Incompatible Metals (e.g., Al, Cu, Brass) Side_Effect->Corrosion

Caption: Logical relationship explaining why this compound is unsuitable for corrosion prevention.

References

Technical Support Center: Managing Amphyl® Odor in a Confined Laboratory Space

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and answers to frequently asked questions regarding the management of Amphyl disinfectant odor in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and what causes its characteristic strong odor?

This compound is a synthetic phenolic disinfectant.[1] Its distinct, pungent odor is primarily due to its active ingredients, which are phenolic compounds. These often include o-phenylphenol and 4-tert-amylphenol, volatile aromatic organic compounds that readily produce vapors at room temperature.[1][2]

Q2: Are the chemical odors from this compound hazardous to laboratory personnel?

Yes, exposure to the phenolic vapors from this compound can be hazardous. Inhaling these vapors can irritate the nose, throat, and lungs, causing symptoms like coughing and wheezing.[3][4][5] Systemic effects from exposure can include headache, dizziness, nausea, and fatigue.[3][5] Phenol is readily absorbed into the body through the skin and lungs.[3][4] Therefore, minimizing vapor concentration in a confined space is critical for occupational health and safety.

Q3: What are the established occupational exposure limits for the primary components?

Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have set exposure limits for phenol to protect workers.[6] Adherence to these limits is crucial for maintaining a safe laboratory environment.

Parameter Agency Limit Notes
Permissible Exposure Limit (PEL) OSHA5 ppm (19 mg/m³)8-hour time-weighted average (TWA)[5][7]
Recommended Exposure Limit (REL) NIOSH5 ppm (19 mg/m³)10-hour TWA[5][7]
Ceiling Limit NIOSH15.6 ppm (60 mg/m³)Not to be exceeded during any 15-minute work period[5]
Immediately Dangerous to Life or Health (IDLH) NIOSH250 ppmThe level at which a worker could suffer immediate or irreversible health effects[7]

Table 1: Summary of Occupational Exposure Limits for Phenol.

Troubleshooting Guide for this compound® Odor Issues

This section addresses specific odor problems that may arise during laboratory experiments and disinfection procedures.

Problem: A persistent, strong this compound odor is noticeable immediately after disinfecting surfaces.

  • Solution: This indicates that the concentration of phenolic vapors in the air is too high. The primary cause is often inadequate ventilation. Laboratory air should be continuously replaced to prevent the buildup of toxic substances.[8] Review and implement the engineering and administrative controls outlined below.

Problem: The this compound odor lingers for hours or days, even when not in use.

  • Solution: This suggests that the phenolic compounds have either been spilled and not properly cleaned or have been absorbed by porous materials in the lab.

    • Inspect for Spills: Thoroughly check benchtops, floors, and inside storage cabinets for any spills or residue.[9]

    • Review Cleaning Procedures: Ensure that cleaning protocols involve removing the disinfectant residue after the required contact time. Use a detergent and water solution followed by a rinse to remove any remaining film.[10][11]

    • Check Storage: Store this compound in a cool, well-ventilated area in a tightly sealed container.[12] Poorly sealed containers can be a significant source of fugitive emissions.

Problem: Odor is strongest inside the chemical storage cabinet.

  • Solution: The ventilation within the storage cabinet may be insufficient. According to some standards, a chemical storage cabinet should have an airflow rate capable of circulating its internal volume at least 10 times per hour.[9] If the cabinet has filters, such as activated carbon, they may be saturated and require replacement.[9]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying and mitigating the source of this compound odor in the laboratory.

G start This compound Odor Detected check_spill Immediate Action: Check for Spills or Improper Storage start->check_spill spill_found Spill Found? check_spill->spill_found cleanup Follow Spill Cleanup Protocol (See SOP) spill_found->cleanup Yes no_spill No Obvious Spill spill_found->no_spill No check_vent Assess Ventilation cleanup->check_vent no_spill->check_vent vent_adequate Is Ventilation Adequate? (Check HVAC / Fume Hood) check_vent->vent_adequate increase_vent Increase Air Exchange Rate (Target 6-12 ACH) vent_adequate->increase_vent No vent_ok Ventilation Appears OK vent_adequate->vent_ok Yes review_proc Review Usage Procedures increase_vent->review_proc vent_ok->review_proc proc_followed Are SOPs Followed? (Dilution, Application, Contact Time) review_proc->proc_followed revise_proc Revise/Reinforce SOPs proc_followed->revise_proc No proc_ok Procedures are Correct proc_followed->proc_ok Yes implement_controls Implement Additional Controls: - Local Exhaust Ventilation - Activated Carbon Filtration - Review PPE revise_proc->implement_controls proc_ok->implement_controls end_node Odor Resolved implement_controls->end_node

Caption: Troubleshooting workflow for addressing this compound odor.

Experimental Protocols & Control Measures

Effective odor management relies on a hierarchy of controls, prioritizing engineering solutions over procedural changes and personal protective equipment (PPE).

Hierarchy of Odor Control

Hierarchy cluster_0 Most Effective cluster_1 cluster_2 Least Effective a Engineering Controls (Modify the Environment) b Administrative Controls (Modify How People Work) c Personal Protective Equipment (PPE) (Protect the Worker)

Caption: Hierarchy of controls for managing laboratory hazards.

1. Engineering Controls (Most Effective)

  • General Ventilation: The laboratory's HVAC system is the first line of defense. It should provide a continuous source of fresh air and exhaust contaminated air to the exterior.[8] Airflow should be directed from non-laboratory areas into the lab.[8]

Ventilation Parameter Guideline/Standard Source
General Laboratory Air Changes per Hour (ACH) 4-12 ACH is typically adequate when local exhaust is also used.OSHA[8][13]
Recommended ACH for Chemical Labs 8-10 ACH, with capacity for up to 12 ACH for high-use areas.EH&S Guidelines[14]
Unoccupied Laboratory ACH (Minimum) 4 ACHNFPA 45[13][14]

Table 2: Recommended Laboratory Ventilation Rates for Odor and Chemical Vapor Control.

  • Local Exhaust Ventilation (LEV): Use a chemical fume hood when preparing this compound solutions or cleaning equipment to capture vapors at the source.[8] For smaller, targeted tasks, a snorkel exhaust can be effective.

  • Air Purification: Supplement HVAC systems with air purifiers equipped with activated carbon (charcoal) filters. Activated carbon is highly effective at adsorbing organic odor molecules like phenols through physical and chemical interactions on its vast porous surface.[15][16][17]

2. Administrative Controls

  • Standard Operating Procedures (SOPs): Develop and enforce clear SOPs for the dilution, use, and disposal of this compound. Always use the correct dilution as specified by the manufacturer; concentrated solutions produce more odor.

  • Spill Management: Clean up spills immediately using appropriate procedures and PPE.

  • Surface Cleaning: After the required disinfectant contact time, thoroughly clean the surface with a detergent and water to remove residual phenolic compounds that can continue to off-gas.[11]

3. Personal Protective Equipment (PPE) (Least Effective)

  • Respiratory Protection: If engineering and administrative controls are insufficient to reduce vapor concentrations to safe levels, appropriate respiratory protection is mandatory.

    • Up to 50 ppm: An air-purifying half-mask respirator with organic vapor cartridges.[18]

    • Up to 250 ppm: An air-purifying full-facepiece respirator with organic vapor cartridges.[18]

  • Gloves and Eye Protection: Always wear rubber or butyl rubber gloves and chemical splash goggles or a face shield when handling this compound concentrate to prevent skin and eye irritation or burns.[3][19][20]

Protocol: Qualitative Assessment of Activated Carbon Efficacy

This protocol provides a method to quickly assess the effectiveness of activated carbon for reducing this compound odor in a semi-enclosed space.

Objective: To determine if an activated carbon filter or pouch can noticeably reduce the concentration of this compound odor within a controlled environment.

Materials:

  • Two identical large, sealable glass or plastic containers (e.g., desiccators or large bell jars).

  • A small, open beaker or petri dish.

  • A prepared 1% solution of this compound.

  • Activated carbon (can be a commercially available filter, pouch, or loose granules).

  • Personal Protective Equipment (gloves, goggles).

Methodology:

  • Preparation (Control): In a chemical fume hood, place the small open beaker inside the first sealable container. Pipette 5 mL of the 1% this compound solution into the beaker. Seal the container. This will be your "Control" setup.

  • Preparation (Test): Place the second open beaker inside the second sealable container. Pipette 5 mL of the 1% this compound solution into this beaker. Place a significant amount of the activated carbon (e.g., a 100g pouch or a filter pad) next to the beaker. Seal the container. This is your "Test" setup.

  • Incubation: Allow both containers to sit undisturbed in the fume hood at room temperature for a set period (e.g., 2 hours).

  • Qualitative Assessment: a. After the incubation period, briefly and carefully unseal the "Control" container and, using proper wafting technique, note the intensity of the phenolic odor. Do not directly inhale from the container. b. Reseal the "Control" container. c. Repeat the process for the "Test" container, noting any difference in odor intensity compared to the control.

References

Technical Support Center: Accidental Mixing of Amphyl Disinfectant

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety information and standardized procedures for laboratory personnel who encounter an accidental mixture of Amphyl with other chemical agents. Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive components?

This compound is a brand of broad-spectrum phenolic disinfectant. The primary active ingredients in many formulations are o-phenylphenol and o-benzyl-p-chlorophenol .[1][2][3] Some formulations are alkaline due to the presence of potassium hydroxide (KOH) , a strong base.[1][2] These components are responsible for its antimicrobial properties but also dictate its chemical incompatibilities.

Q2: What are the immediate dangers of mixing this compound with other chemicals?

Mixing this compound with incompatible chemicals can lead to several hazardous situations, including:

  • Violent Reactions: Vigorous reaction with acids can cause spattering and generate excessive heat.[4]

  • Toxic Gas Emission: Mixing with certain substances, like bleach (hypochlorite), can release toxic gases such as chlorine.

  • Flammable Gas Production: If the this compound formulation contains potassium hydroxide, contact with metals like aluminum, zinc, tin, or lead can produce flammable and explosive hydrogen gas.[5]

  • Reduced Efficacy: Mixing can neutralize the active ingredients, rendering the disinfectant ineffective.

Q3: I've accidentally mixed this compound with another chemical. What is the first thing I should do?

Your immediate actions should prioritize safety:

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.[6][7]

  • Assess the Situation: Quickly assess the scale of the spill and the identity of the mixed chemical, if known. If the spill is large, involves highly toxic substances, or poses a fire hazard, evacuate the area immediately and call emergency services.[8]

  • Ventilate the Area: If it is safe to do so, increase ventilation by opening a fume hood sash. Avoid using fans that could spread vapors into other areas.[7]

  • Consult the SDS: If possible, consult the Safety Data Sheets (SDS) for both this compound and the chemical it was mixed with to understand the specific hazards.

Q4: What Personal Protective Equipment (PPE) is required for cleaning up a spill involving this compound?

Appropriate PPE is critical.[9] At a minimum, you should wear:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a significant splash risk.[9][10]

  • Gloves: Wear chemical-resistant gloves. For phenolic compounds, neoprene or butyl rubber gloves are recommended. If only nitrile gloves are available, double-gloving is advised, and gloves should be changed immediately upon contamination.[11][12]

  • Protective Clothing: A long-sleeved lab coat is essential. For larger spills, a chemical-resistant apron or overalls should be worn.[9][11]

  • Footwear: Closed-toe shoes are required.

Chemical Incompatibility Data

The following table summarizes the known and potential hazards of mixing this compound (assumed to be a phenolic disinfectant containing potassium hydroxide) with various classes of laboratory chemicals.

Incompatible Chemical ClassPotential HazardsSeverityRecommended Action
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid, Nitric Acid)Violent exothermic reaction, spattering, release of acidic vapors.[4][5]HighDo Not Attempt to Neutralize Directly. Follow the specific spill protocol for acid mixtures.
Oxidizing Agents (e.g., Bleach, Hydrogen Peroxide, Permanganates)Can release toxic chlorine gas (with bleach).[13][14] May cause a vigorous, heat-generating reaction. The reaction can be unpredictable.HighEvacuate if toxic gas is suspected. Follow the specific spill protocol for oxidizer mixtures.
Aldehydes (e.g., Formaldehyde, Glutaraldehyde)May initiate or catalyze violent polymerization reactions.MediumAvoid mixing. If mixed, treat as a hazardous chemical spill and prevent exposure to vapors.
Metals (e.g., Aluminum, Zinc, Tin, Lead)(If this compound is alkaline) Corrosive reaction producing flammable hydrogen gas.[5]MediumEliminate all ignition sources. Follow the specific spill protocol.
Organic Solvents (e.g., Ethanol, Acetone, Acetonitrile)May increase the solubility and skin-penetrating ability of phenolic compounds. Some mixtures may be flammable.Low-MediumEliminate ignition sources. Ensure adequate ventilation. Follow general spill cleanup protocol.

Troubleshooting and Experimental Protocols

These protocols provide step-by-step methodologies for managing spills involving this compound mixed with specific chemical types. Always perform these actions with appropriate PPE.

Protocol 1: this compound Mixed with a Strong Acid
  • Control the Spill: Create a dike around the spill using an inert absorbent material like sand, clay, or vermiculite. Work from the outside in to prevent the spill from spreading.[6][7]

  • Do Not Use Bicarbonate Directly: Do not apply sodium bicarbonate directly to the this compound-acid mixture, as the rapid neutralization can be violent and cause splashing.

  • Absorb the Mixture: Liberally apply the inert absorbent material over the entire spill until all liquid is absorbed.[7]

  • Collect Residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15] Use non-sparking tools if flammable vapors may be present.

  • Decontaminate: Wipe the spill area with a cloth soaked in a mild detergent and water solution.[7]

  • Dispose: Seal and label the waste container appropriately and arrange for disposal through your institution's environmental health and safety (EHS) office.[8]

Protocol 2: this compound Mixed with an Oxidizing Agent (e.g., Bleach)
  • Assess for Gas Release: If bleach was the agent mixed, be alert for the sharp smell of chlorine gas. If detected, evacuate the area immediately and notify EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: Use an absorbent material that is non-reactive with oxidizers. Do not use paper towels or other combustible materials. Cat litter (clay-based) or vermiculite are suitable choices.[7]

  • Collect Residue: Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[16]

  • Decontaminate: Clean the area thoroughly with water. Avoid using organic solvents for cleanup.

  • Dispose: Seal the waste container and manage it as hazardous waste through your EHS department.

Protocol 3: General Cleanup for Other Mixtures
  • Containment: Surround the spill with a chemical-absorbent dike or pads to prevent it from spreading.[17]

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents), working from the edges toward the center.[7][18]

  • Collection: Once the liquid is fully absorbed, use a scoop or dustpan to carefully transfer the material into a heavy-duty plastic bag or a designated waste container.[6][16]

  • Final Decontamination: Clean the spill surface with soap and water or an appropriate detergent solution to remove any remaining residue.[6][19]

  • Waste Disposal: Seal the waste bag or container, label it clearly as "Spill Debris" with the names of the involved chemicals, and contact your EHS office for pickup and proper disposal.[8]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and key relationships in handling an accidental this compound mixture.

G start This compound Mixed with Another Chemical assess Assess Spill: - Size > 1 Liter? - Highly Toxic? - Fire/Gas Hazard? start->assess evacuate MAJOR SPILL 1. Evacuate Area 2. Alert Others 3. Call Emergency Services / EHS assess->evacuate Yes minor_spill MINOR SPILL (Can be handled internally) assess->minor_spill No don_ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat / Apron minor_spill->don_ppe identify Identify Mixed Chemical don_ppe->identify acid Strong Acid identify->acid Acid oxidizer Oxidizer (e.g., Bleach) identify->oxidizer Oxidizer other Other / Unknown identify->other Other protocol1 Follow Protocol 1: Acid Mixture Cleanup acid->protocol1 protocol2 Follow Protocol 2: Oxidizer Mixture Cleanup oxidizer->protocol2 protocol3 Follow Protocol 3: General Cleanup other->protocol3 dispose Package, Label, and Dispose of Waste via EHS protocol1->dispose protocol2->dispose protocol3->dispose

Caption: Emergency response workflow for an accidental this compound mixture.

G This compound This compound (Phenolic Compounds + Potassium Hydroxide) Hazard1 Violent Exothermic Reaction & Splashing This compound->Hazard1 Hazard2 Toxic Chlorine Gas Release This compound->Hazard2 Hazard3 Flammable H2 Gas Generation This compound->Hazard3 Acids Strong Acids Acids->Hazard1 Oxidizers Oxidizing Agents (e.g., Bleach) Oxidizers->Hazard2 Metals Reactive Metals (Al, Zn, Sn) Metals->Hazard3

Caption: Key hazardous reactions from mixing this compound with incompatible chemicals.

References

Personal protective equipment for handling Amphyl concentrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amphyl® concentrate. Adherence to these guidelines is critical to ensure personal safety and prevent laboratory contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound® concentrate?

A1: this compound® concentrate is a corrosive substance that can cause significant eye damage and skin irritation.[1] The active ingredients, o-phenylphenol and o-benzyl-p-chlorophenol, are potent disinfectants that require careful handling to avoid chemical burns and irritation.[1] Ingestion is harmful.[1]

Q2: What is the mandatory personal protective equipment (PPE) for handling this compound® concentrate?

A2: Due to its corrosive nature, specific PPE is required to handle this compound® concentrate safely. This includes eye and face protection, as well as skin protection. For routine handling of the concentrate, the minimum required PPE is a pair of rubber gloves and either goggles or a face shield.[1]

Q3: Are there situations that require more extensive PPE?

A3: Yes, in the event of a large spill or when responding to a fire involving this compound® concentrate, more comprehensive protection is necessary. Emergency responders should wear a self-contained breathing apparatus (SCBA) to avoid inhaling potentially harmful vapors.[1] Impermeable gloves and protective clothing are also recommended in these situations to prevent any skin contact.[1]

Q4: What should I do if this compound® concentrate comes into contact with my eyes or skin?

A4: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If skin contact occurs, wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical advice.

Q5: How should this compound® concentrate be stored?

A5: Store this compound® concentrate in its original container in a secure area that is inaccessible to unauthorized personnel, children, and pets.[1] Ensure the container is kept tightly closed when not in use.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Skin irritation after handling Inadequate glove protection or accidental splash.Ensure gloves are rated for handling corrosive materials and are inspected for tears or holes before use. Always wear a lab coat to protect your arms.
Eye irritation despite wearing safety glasses Splash reaching the eyes from the side or top.Use of chemical splash goggles or a full-face shield is recommended for maximum protection.[1]
Strong odor or respiratory irritation Inadequate ventilation when preparing solutions or cleaning spills.Work in a well-ventilated area or under a chemical fume hood, especially when handling larger quantities or dealing with spills.

Personal Protective Equipment (PPE) Summary

Task Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Routine Handling/Dilution Goggles or Face Shield[1]Rubber/Impermeable Gloves[1]Not generally required with adequate ventilation[1]Lab Coat
Large Spills/Emergency Response Full Face Shield[1]Impermeable Gloves[1]Self-Contained Breathing Apparatus (SCBA)[1]Impermeable Clothing and Footwear

Experimental Protocols

Standard Dilution Protocol for this compound® Concentrate

  • Preparation : Don the appropriate PPE as outlined in the table above for routine handling.

  • Ventilation : Ensure you are working in a well-ventilated area or under a chemical fume hood.

  • Measurement : Carefully measure the required volume of this compound® concentrate using appropriate laboratory glassware (e.g., graduated cylinder).

  • Dilution : Slowly add the concentrate to the appropriate volume of water (not the other way around) to achieve the desired working concentration.

  • Mixing : Gently stir the solution to ensure it is thoroughly mixed.

  • Labeling : Clearly label the diluted solution with the contents, concentration, and date of preparation.

  • Storage : Store the diluted solution in a properly sealed and labeled container.

Logical Relationship for PPE Selection

PPE_Selection_Logic start Task: Handling This compound Concentrate is_spill Is it a large spill or emergency situation? start->is_spill routine_ppe Required PPE: - Goggles or Face Shield - Rubber Gloves is_spill->routine_ppe No emergency_ppe Required PPE: - Full Face Shield - Impermeable Gloves - SCBA - Protective Clothing is_spill->emergency_ppe Yes

Caption: PPE selection flowchart for this compound® concentrate.

References

Validation & Comparative

A Head-to-Head Battle for a Sterile Environment: Amphyl vs. Bleach for Laboratory Surface Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate surface disinfectants. This report provides a detailed comparison of Amphyl, a phenolic-based disinfectant, and bleach (sodium hypochlorite), supported by experimental data and standardized protocols.

In the meticulous and controlled environment of a laboratory, the choice of a surface disinfectant is a critical decision that directly impacts the integrity of experimental data and the safety of personnel. Among the myriad of available options, this compound, a brand synonymous with phenolic disinfectants, and bleach, a universally recognized chlorine-based solution, are two of the most commonly employed agents. This guide offers an in-depth, objective comparison of their performance, mechanisms of action, and practical considerations to aid laboratories in making an informed choice for their specific needs.

At a Glance: this compound vs. Bleach

FeatureThis compound (Phenolic Compounds)Bleach (Sodium Hypochlorite)
Active Ingredient(s) o-Phenylphenol, o-Benzyl-p-chlorophenolSodium Hypochlorite (NaOCl)
Mechanism of Action Disrupts cell walls, denatures proteins and enzymesOxidation of cellular components, protein denaturation, DNA/RNA damage
Antimicrobial Spectrum Bactericidal, Virucidal (enveloped viruses), Fungicidal, TuberculocidalBactericidal, Virucidal (enveloped & non-enveloped), Fungicidal, Sporicidal (at high concentrations)
Efficacy in Organic Load Generally maintains efficacySignificantly reduced efficacy
Material Compatibility Can be corrosive to some plastics and rubber with prolonged contactCorrosive to metals, can damage certain plastics and fabrics
Stability of Solution Relatively stableDiluted solutions are unstable and should be prepared fresh daily
Safety Profile Can be a skin and respiratory irritant; toxicSkin and eye irritant; releases toxic chlorine gas when mixed with acids or ammonia

Unveiling the Mechanisms of Action

The antimicrobial efficacy of this compound and bleach stems from their distinct chemical properties and their interactions with microbial cells.

Phenolic compounds, the active ingredients in many this compound formulations, exert their disinfectant properties by disrupting microbial cells. At lower concentrations, they damage cell membranes, leading to the leakage of intracellular contents. At higher concentrations, they penetrate the cell and denature essential proteins and enzymes, leading to cell death.

cluster_this compound This compound (Phenolic Compounds) cluster_Microbe Microbial Cell This compound Phenolic Compounds CellWall Cell Wall/ Membrane This compound->CellWall Disruption Proteins Proteins & Enzymes This compound->Proteins Denaturation CellDeath Cell Death CellWall->CellDeath Proteins->CellDeath

Mechanism of Action: this compound (Phenolic Compounds)

Bleach, or sodium hypochlorite, is a potent oxidizing agent. Its primary mode of action involves the irreversible oxidation of sulfhydryl groups in microbial enzymes, leading to their inactivation. Hypochlorous acid, formed when sodium hypochlorite dissolves in water, is a key player in this process. It can also lead to the denaturation of proteins and damage to nucleic acids (DNA and RNA).

cluster_Bleach Bleach (Sodium Hypochlorite) cluster_Microbe Microbial Cell Bleach Sodium Hypochlorite (NaOCl) HOCl Hypochlorous Acid (HOCl) Bleach->HOCl in water CellularComponents Cellular Components (Proteins, DNA, RNA) HOCl->CellularComponents Oxidizes Oxidation Oxidation CellularComponents->Oxidation CellDeath Cell Death Oxidation->CellDeath

Mechanism of Action: Bleach (Sodium Hypochlorite)

Efficacy Under the Microscope: A Data-Driven Comparison

The true measure of a disinfectant lies in its ability to eliminate a broad spectrum of microorganisms under realistic laboratory conditions. The following tables summarize available data on the bactericidal, virucidal, fungicidal, and sporicidal activity of phenolic compounds and sodium hypochlorite.

Table 1: Bactericidal Efficacy

OrganismPhenolic CompoundsSodium Hypochlorite (Bleach)Contact TimeOrganic Load
Staphylococcus aureus>5-log reduction[1]>5-log reduction[1]5 minutesPlasma (simulated)
Pseudomonas aeruginosa>5-log reduction[1]>5-log reduction[1]5 minutesPlasma (simulated)
Escherichia coli>5-log reduction[1]>5-log reduction[1]5 minutesPlasma (simulated)

Table 2: Virucidal Efficacy

VirusPhenolic CompoundsSodium Hypochlorite (Bleach)Contact TimeNotes
Enveloped Viruses (e.g., Influenza, Herpes Simplex)EffectiveEffective1-10 minutesGenerally susceptible to most disinfectants.
Non-enveloped Viruses (e.g., Poliovirus, Adenovirus)Less effectiveEffective10 minutesBleach is generally more effective against non-enveloped viruses.

Table 3: Fungicidal Efficacy

OrganismPhenolic CompoundsSodium Hypochlorite (Bleach)Contact Time
Candida albicansEffectiveEffective5-10 minutes
Aspergillus brasiliensisEffectiveEffective10-20 minutes

Table 4: Sporicidal Efficacy

OrganismPhenolic CompoundsSodium Hypochlorite (Bleach)Contact Time
Bacillus subtilis sporesLimited to no activityEffective at higher concentrations (≥5,000 ppm)≥10 minutes
Clostridium difficile sporesLimited to no activityEffective at higher concentrations (≥5,000 ppm)≥10 minutes

Experimental Protocols: Ensuring Valid Comparisons

The efficacy data presented is derived from standardized testing methodologies designed to ensure the reproducibility and reliability of results. A generalized workflow for surface disinfectant efficacy testing is outlined below.

prep Preparation of Microbial Culture inoc Inoculation of Test Surface prep->inoc dry Drying of Inoculum inoc->dry apply Application of Disinfectant dry->apply contact Specified Contact Time apply->contact neut Neutralization of Disinfectant contact->neut recov Recovery of Viable Microorganisms neut->recov enum Enumeration (e.g., Plate Count) recov->enum calc Calculation of Log Reduction enum->calc

Generalized Experimental Workflow for Disinfectant Efficacy Testing

Key Methodologies:

  • AOAC Use-Dilution Test: This is a carrier-based method where stainless steel cylinders are inoculated with a test microorganism, dried, and then immersed in the disinfectant solution for a specified contact time. The carriers are then transferred to a growth medium to determine if any viable microorganisms remain.

  • ASTM E1153 - Standard Test Method for Efficacy of Sanitizers Recommended for Inanimate, Non-Food Contact Surfaces: This quantitative method involves inoculating a hard, non-porous surface with a known concentration of microorganisms. The disinfectant is applied for a specific contact time, and then the surviving microorganisms are recovered and enumerated to calculate the log reduction.

  • Suspension Tests: In these tests, a known concentration of microorganisms is suspended in a solution of the disinfectant for a specified time. The disinfectant is then neutralized, and the number of surviving microorganisms is determined. This method is useful for assessing the intrinsic antimicrobial activity of a disinfectant.

Practical Considerations for Laboratory Use

Beyond antimicrobial efficacy, several practical factors influence the choice of a laboratory disinfectant.

Table 5: Practical Considerations

FactorThis compound (Phenolic Compounds)Bleach (Sodium Hypochlorite)
Recommended Concentration Varies by product (typically 1-2% solution)1:10 dilution (approx. 5000-6000 ppm) for general use; 1:100 for routine cleaning
Recommended Contact Time 10-20 minutes10 minutes
Effect of Organic Matter Less affected, retains more activity in the presence of soil.Significantly inactivated by organic matter; pre-cleaning is crucial.[1]
Material Compatibility Can cause crazing or hardening of some plastics and rubber over time.Highly corrosive to metals, especially stainless steel.[2] Can bleach fabrics and damage some surfaces.
Stability Diluted solutions are generally stable for extended periods.Diluted solutions are unstable and should be prepared fresh daily for optimal efficacy.[2]

Safety First: A Profile of Potential Hazards

Both this compound and bleach require careful handling to ensure laboratory safety.

Table 6: Safety Profile

HazardThis compound (Phenolic Compounds)Bleach (Sodium Hypochlorite)
Personal Protective Equipment (PPE) Gloves, eye protection, lab coatGloves, eye protection, lab coat
Inhalation Hazard Vapors can be irritating to the respiratory tract.Vapors are irritating. Mixing with acid releases toxic chlorine gas. Mixing with ammonia produces toxic chloramine gas.
Skin Contact Can cause skin irritation and dermatitis with prolonged contact.Can cause skin irritation and burns.
Disposal Follow local regulations for chemical waste.Can typically be neutralized and disposed of down the drain with copious amounts of water, but check local regulations.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and bleach for laboratory surface disinfection is not a one-size-fits-all decision. It requires a careful assessment of the specific application, the types of microorganisms of concern, the surfaces to be disinfected, and the safety protocols in place.

  • Bleach (Sodium Hypochlorite) stands out for its broad-spectrum antimicrobial activity, including its effectiveness against non-enveloped viruses and bacterial spores at appropriate concentrations. Its affordability and rapid action make it a staple in many laboratories. However, its corrosiveness, instability when diluted, and significant inactivation by organic matter are notable drawbacks that necessitate meticulous use protocols, including thorough pre-cleaning of surfaces.

  • This compound (Phenolic Compounds) offers the significant advantage of retaining its efficacy in the presence of organic soil, making it a more robust option for disinfecting surfaces that may not be perfectly clean. It has a broad range of bactericidal, fungicidal, and virucidal (against enveloped viruses) activity. However, its limited sporicidal activity and potential for material incompatibility with certain plastics and rubbers are important considerations.

For routine disinfection of clean surfaces where a broad spectrum of activity, including against non-enveloped viruses and spores, is paramount, a freshly prepared bleach solution is a highly effective and economical choice. For applications where organic load is a concern or when disinfecting surfaces sensitive to the corrosive nature of bleach, a phenolic-based disinfectant like this compound presents a reliable alternative.

Ultimately, adherence to manufacturer's instructions for concentration and contact time, coupled with a thorough understanding of the properties of each disinfectant, is essential for maintaining a safe and contamination-free laboratory environment.

References

A Comparative Analysis of Amphyl and Quaternary Ammonium Compounds for Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Amphyl, a brand of phenolic-based disinfectants, and quaternary ammonium compounds (QACs), a broad class of disinfectants. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate disinfectant for their specific applications, based on efficacy, mechanism of action, and established testing protocols.

Introduction to Disinfectants: this compound and Quaternary Ammonium Compounds

This compound is a brand of disinfectants that has historically used phenolic compounds as its primary active ingredients. Common phenolic compounds found in this compound formulations include o-phenylphenol, o-benzyl-p-chlorophenol, and 4-tert-Amylphenol.[1][2] It is important to note that some products under the this compound brand name may contain other active ingredients, including quaternary ammonium compounds.[3] Phenolic disinfectants are known for their broad-spectrum antimicrobial activity.[4]

Quaternary Ammonium Compounds (QACs or "quats") are a large and diverse group of cationic surfactants that are widely used as disinfectants in various settings, from household cleaners to healthcare environments.[5][6] Their chemical structure typically includes a positively charged nitrogen atom bonded to four alkyl or aryl groups.[6] Common QACs used in disinfectants include benzalkonium chloride and didecyldimethylammonium chloride.[5][6]

Performance Comparison: Efficacy Data

The following tables summarize available quantitative data on the efficacy of phenolic compounds (representative of traditional this compound formulations) and various quaternary ammonium compounds against a range of microorganisms. It is crucial to consider that efficacy can be influenced by factors such as the specific formulation, concentration, contact time, temperature, and the presence of organic matter. The data presented here is collated from various studies and is intended for comparative purposes.

Table 1: Bactericidal Efficacy

Disinfectant TypeActive Ingredient(s)Test OrganismConcentrationContact TimeLog ReductionSurface TypeSource(s)
Phenolic 20% o-phenylphenol (fumigant)Pseudomonas aeruginosa20%15 hours> 5.0Not specified[1][7]
Phenolic 20% o-phenylphenol (fumigant)Enterococcus hirae20%15 hours> 5.0Not specified[1][7]
Phenolic Phenol-based disinfectantVarious bacteriaManufacturer's recommendationNot specifiedVariableRough and Smooth[8]
QAC Next-generation QAC (Decon7)Staphylococcus spp. (biofilm)5-10%1 minute~4.0 - 5.0Microplate[2][9]
QAC Next-generation QAC (Decon7)Pseudomonas spp. (biofilm)5-10%1 minute~4.0 - 5.0Microplate[2][9]
QAC Third-generation QAC (DesNet)Various bacteriaManufacturer's recommendationNot specified100% killRough and Smooth[8]
QAC Benzalkonium chloride-based (Hi-giene)Various bacteriaManufacturer's recommendationNot specifiedVariableRough and Smooth[8]

Table 2: Fungicidal Efficacy

Disinfectant TypeActive Ingredient(s)Test OrganismConcentrationContact TimeLog ReductionSource(s)
Phenolic 20% o-phenylphenol (fumigant)Trichophyton mentagrophytes20%15 hours4.0[10][11]
Phenolic 20% o-phenylphenol (fumigant)Candida albicans20%15 hours4.0[10][11]
Phenolic 20% o-phenylphenol (fumigant)Aspergillus niger20%15 hours4.0[10][11]
Phenolic PhenolCandida species5%< 1 hourEffective[12]
QAC Benzalkonium chlorideCandida species0.5%RapidEffective[12]
QAC CetrimideCandida species0.5%RapidEffective[12]
QAC Benzalkonium chlorideAspergillus ochraceus0.5%-Ineffective[12]

Table 3: Virucidal Efficacy

Disinfectant TypeActive Ingredient(s)Test VirusEfficacySource(s)
Phenolic Phenolic compoundsEnveloped virusesEffective[4]
Phenolic Phenolic compoundsNon-enveloped virusesNot effective[4]
QAC Newer generation QACsFeline herpesvirus (enveloped)Two of four tested were effective[13]
QAC Newer generation QACsFeline calicivirus (non-enveloped)None of the four tested were effective[13]
QAC Newer generation QACsCanine parvovirus (non-enveloped)Not significantly effective[13]

Mechanisms of Action

The fundamental difference in the mode of action between phenolic compounds and QACs lies in their primary targets within the microbial cell.

Phenolic Compounds: These disinfectants act by denaturing and precipitating proteins, rendering them non-functional.[14] They also disrupt the cell wall and cell membrane, leading to the leakage of intracellular components and eventual cell death.[15]

Quaternary Ammonium Compounds: QACs are cationic surfactants that interact with the negatively charged components of the microbial cell membrane, such as phospholipids. This interaction disrupts the membrane's integrity, leading to the loss of essential cellular contents and ultimately, cell lysis.[5]

Disinfectant Mechanisms of Action cluster_phenolic Phenolic Compounds (e.g., in this compound) cluster_qac Quaternary Ammonium Compounds (QACs) phenolic Phenolic Compound protein Protein Denaturation (Loss of function) phenolic->protein Targets membrane_damage_p Cell Wall & Membrane Damage phenolic->membrane_damage_p Disrupts leakage_p Leakage of Cellular Contents membrane_damage_p->leakage_p qac QAC Molecule (Cationic) membrane Cell Membrane (Negatively Charged) qac->membrane Binds to membrane_disruption Membrane Disruption membrane->membrane_disruption Leads to leakage_q Leakage of Cellular Contents membrane_disruption->leakage_q

Caption: Mechanisms of action for phenolic compounds and QACs.

Experimental Protocols for Efficacy Testing

The evaluation of disinfectant efficacy is standardized through various testing protocols. Two commonly employed methods are the suspension test and the carrier test.

Quantitative Suspension Test (e.g., EN 1276)

This test assesses the bactericidal activity of a disinfectant in a liquid suspension. A known concentration of the test microorganism is exposed to the disinfectant for a specified contact time. The action of the disinfectant is then neutralized, and the surviving microorganisms are enumerated to determine the log reduction.

Quantitative Suspension Test Workflow start Start prep_suspension Prepare Bacterial Suspension start->prep_suspension add_disinfectant Add Disinfectant to Suspension prep_suspension->add_disinfectant contact_time Incubate for Specified Contact Time add_disinfectant->contact_time neutralize Neutralize Disinfectant contact_time->neutralize plate Plate on Growth Medium neutralize->plate incubate Incubate Plates plate->incubate count Count Colonies & Calculate Log Reduction incubate->count end End count->end

Caption: A simplified workflow for a quantitative suspension test.

Carrier Test (e.g., AOAC Use-Dilution Test)

The carrier test simulates the use of a disinfectant on a hard, non-porous surface. In this method, a carrier (typically a small stainless steel cylinder) is inoculated with the test microorganism and dried. The contaminated carrier is then immersed in the disinfectant solution for a specific contact time. After exposure, the carrier is transferred to a growth medium to determine if any viable microorganisms remain.

Detailed Protocol: AOAC Use-Dilution Test

  • Carrier Preparation: Stainless steel penicylinders are cleaned and sterilized.

  • Inoculation: Carriers are immersed in a broth culture of the test organism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) and then drained.[3]

  • Drying: The inoculated carriers are dried in an incubator to fix the bacteria to the surface.

  • Disinfectant Exposure: The dried, contaminated carriers are individually placed in a tube containing the disinfectant at its use-dilution for a specified contact time (often 10 minutes).[7]

  • Neutralization and Culture: After the contact time, each carrier is transferred to a tube of growth medium containing a neutralizer that inactivates the disinfectant.

  • Incubation and Observation: The tubes are incubated, and then observed for turbidity (cloudiness), which indicates bacterial growth. The number of tubes showing growth out of the total number tested (typically 60) determines if the disinfectant passes or fails the test.[3]

Summary and Conclusion

Both phenolic disinfectants, such as those traditionally found in this compound products, and quaternary ammonium compounds are effective antimicrobial agents with distinct mechanisms of action.

  • Phenolic compounds demonstrate broad-spectrum efficacy, including against mycobacteria, and maintain their activity in the presence of organic matter.[4] However, they can be corrosive and leave a residual film.[4]

  • Quaternary ammonium compounds are generally less toxic and have good cleaning properties. Their efficacy can be reduced by organic matter and soap residues. Newer generation QACs have shown improved performance, particularly against biofilms.[2][9]

The selection of an appropriate disinfectant should be based on a thorough evaluation of the target microorganisms, the nature of the surfaces to be disinfected, and the specific experimental or environmental conditions. The quantitative data and standardized protocols presented in this guide offer a foundation for making an informed decision. It is always recommended to consult the manufacturer's instructions and to validate the chosen disinfectant's efficacy under the specific conditions of use.

References

A Comparative Analysis of the Efficacy of Amphyl and 70% Ethanol as Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of disinfection, both phenolic compounds and alcohols are mainstays in research and clinical settings for maintaining aseptic environments. This guide provides a detailed comparison of the efficacy of Amphyl, a phenolic disinfectant, and 70% ethanol, focusing on their performance against a range of microorganisms, their mechanisms of action, and standardized testing protocols.

Executive Summary

This compound, a broad-spectrum disinfectant, leverages the antimicrobial properties of its active ingredients, o-phenylphenol and o-benzyl-p-chlorophenol. Its efficacy stems from the disruption of microbial cell walls, precipitation of proteins, and inactivation of essential enzymes. In contrast, 70% ethanol, a widely used antiseptic and disinfectant, primarily functions by denaturing proteins, a process that is critically dependent on the presence of water.[1] While both disinfectants exhibit broad antimicrobial activity, their effectiveness against specific microorganisms and in the presence of organic matter can vary.

Data Presentation: A Quantitative Comparison

The following table summarizes the available data on the disinfectant properties of this compound and 70% ethanol. It is important to note that direct, side-by-side comparative studies with identical methodologies are limited. The data presented is a synthesis of information from various sources and should be interpreted with this in mind.

CharacteristicThis compound (Phenolic Compound)70% Ethanol
Active Ingredients o-Phenylphenol, o-Benzyl-p-chlorophenolEthanol (70% v/v)
Mechanism of Action Disrupts cell wall and membrane, precipitates proteins, inactivates enzymesDenatures proteins[1]
Bactericidal Activity Generally high against both Gram-positive and Gram-negative bacteria.Rapidly bactericidal against vegetative forms of bacteria.[2]
Virucidal Activity Effective against enveloped viruses.Potent against lipophilic (enveloped) viruses and many hydrophilic (non-enveloped) viruses.[2]
Fungicidal Activity Generally effective.Effective against many fungi.[3]
Sporicidal Activity Not sporicidal.Not sporicidal.[2]
Contact Time Varies by microorganism and concentration, typically requires several minutes.Rapid action, often within seconds to minutes for vegetative bacteria.[2]
Effect of Organic Load Retains more activity in the presence of organic matter compared to some other disinfectants.Efficacy can be reduced in the presence of organic matter.

Mechanisms of Action

The antimicrobial activity of a disinfectant is dictated by its chemical structure and its interaction with microbial cells. This compound and 70% ethanol employ distinct mechanisms to achieve disinfection.

This compound: A Multi-Pronged Attack

The phenolic compounds in this compound, o-phenylphenol and o-benzyl-p-chlorophenol, exert their antimicrobial effects through a multi-targeted approach. At high concentrations, they act as a protoplasmic poison, penetrating the cell wall and causing the precipitation of cellular proteins. At lower concentrations, they cause leakage of essential metabolites by damaging the cell membrane and inactivate key enzyme systems.

This compound This compound (Phenolic Compounds) CellWall Bacterial Cell Wall This compound->CellWall Disruption CellMembrane Cell Membrane This compound->CellMembrane Increased Permeability Proteins Cellular Proteins This compound->Proteins Precipitation Enzymes Essential Enzymes This compound->Enzymes Inactivation CellDeath Cell Death CellMembrane->CellDeath Leakage of Cellular Contents Proteins->CellDeath Enzymes->CellDeath Ethanol 70% Ethanol CellWall Bacterial Cell Wall Ethanol->CellWall Penetration Proteins Cellular Proteins Ethanol->Proteins Denaturation CellWall->Proteins CellDeath Cell Death Proteins->CellDeath cluster_prep Preparation cluster_inoculation Inoculation cluster_exposure Disinfectant Exposure cluster_neutralization Neutralization & Recovery cluster_quantification Quantification Culture Prepare standardized microbial cultures Inoculate Inoculate carrier disks with test organisms Culture->Inoculate Carriers Sterilize and prepare carrier disks Carriers->Inoculate Disinfectants Prepare disinfectant solutions Expose Expose carriers to This compound and 70% Ethanol for specified contact times Disinfectants->Expose Dry Dry inoculated carriers in a biosafety cabinet Inoculate->Dry Dry->Expose Neutralize Transfer carriers to neutralizing broth Expose->Neutralize Elute Elute surviving microorganisms Neutralize->Elute Plate Perform serial dilutions and plate on appropriate media Elute->Plate Incubate Incubate plates Plate->Incubate Count Count colonies/plaques and calculate log reduction Incubate->Count

References

Comparative Analysis of the Bactericidal Effectiveness of Amphyl and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of publicly available, quantitative studies detailing the specific bactericidal effectiveness of Amphyl, a phenolic disinfectant. While this compound's active ingredient, o-benzyl-p-chlorophenol, is recognized as a broad-spectrum germicide, specific data on its log reduction or minimum inhibitory concentration (MIC) against various bacteria are not readily found in peer-reviewed publications.[1][2] This guide, therefore, provides a comparative analysis of the bactericidal efficacy of common alternatives to this compound, for which quantitative data is available: sodium hypochlorite (bleach), ethanol, quaternary ammonium compounds (quats), and hydrogen peroxide.

This information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based selection of disinfectants for laboratory and research applications.

Comparison of Bactericidal Effectiveness

The following tables summarize the bactericidal effectiveness of common disinfectants against prevalent bacterial strains. The data is presented as log reduction in colony-forming units (CFU) and Minimum Inhibitory Concentration (MIC), where available. It is crucial to note that the effectiveness of a disinfectant can be significantly influenced by factors such as concentration, contact time, temperature, and the presence of organic matter.

Table 1: Log Reduction of Viable Bacteria by Common Disinfectants

DisinfectantConcentrationBacteriumContact TimeLog ReductionReference
Sodium Hypochlorite 200 ppmSalmonella Infantis5 sec≥5.41
200 ppmEscherichia coli5 sec≥5.53
0.55%Staphylococcus aureusVariesVaries
Ethanol 85% (w/w)Gram-positive bacteria (11 strains)15 sec>5
85% (w/w)Gram-negative bacteria (16 strains)15 sec>5
70%Pseudomonas aeruginosa10 sec>5
70%Escherichia coli10 sec>5
70%Staphylococcus aureus10 sec>5
Quaternary Ammonium Compounds 0.28%Staphylococcus aureusVariesVaries
0.25%Staphylococcus aureusVariesVaries
1:500 dilutionSalmonella Infantis30 sec≥3
Hydrogen Peroxide 1.4%Staphylococcus aureusVariesVaries
3%Staphylococcus aureus (MRSA)30 sec>6
3%Acinetobacter baumannii30 sec>6

Table 2: Minimum Inhibitory Concentration (MIC) of Common Disinfectants

DisinfectantBacteriumMICReference
Sodium Hypochlorite Pseudomonas aeruginosa100 µg/mL[3]
Ethanol Staphylococcus aureus66.61 - 148.82 g/L
Quaternary Ammonium Compounds Staphylococcus aureus2.4 - 3.5 mg/L
Pseudomonas aeruginosa2.4 - 3.5 mg/L
Hydrogen Peroxide Staphylococcus aureus469 - 2500 mg/L
Pseudomonas aeruginosa469 - 2500 mg/L

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to assess bactericidal efficacy. The two most common methods are the Quantitative Suspension Test and the AOAC Use-Dilution Test.

Quantitative Suspension Test (e.g., EN 1276)

This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.

  • Preparation of Bacterial Suspension: A standardized culture of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) is prepared to a specific concentration (typically 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).

  • Test Procedure:

    • A specific volume of the disinfectant at its test concentration is mixed with a standardized bacterial suspension. An interfering substance (e.g., bovine albumin) may be added to simulate clean or dirty conditions.

    • The mixture is maintained at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 5 minutes).

    • At the end of the contact time, an aliquot is transferred to a neutralizing solution to stop the bactericidal action.

  • Enumeration of Survivors: The number of surviving bacteria in the neutralized sample is determined by plating serial dilutions onto a suitable growth medium.

  • Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable bacteria in the test sample to the initial bacterial count. A disinfectant is typically considered effective if it achieves a ≥ 5 log reduction (a 99.999% kill rate).

AOAC Use-Dilution Test

This method assesses the efficacy of a disinfectant on a hard, non-porous surface, simulating real-world applications.

  • Carrier Preparation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test organism and then dried.

  • Test Procedure:

    • Each inoculated carrier is immersed in a tube containing the disinfectant at its use-dilution for a specified contact time (e.g., 10 minutes).

    • After the contact time, the carrier is removed and transferred to a tube containing a neutralizing broth.

  • Incubation and Observation: The tubes with the carriers in the neutralizing broth are incubated for a set period (e.g., 48 hours).

  • Results Interpretation: The test is evaluated based on the number of tubes showing bacterial growth. For a disinfectant to pass, it must show no growth in a specified number of replicate tests (e.g., for EPA registration, no growth in 59 out of 60 carriers for Salmonella enterica).

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for determining the bactericidal efficacy of a disinfectant using a suspension test method.

Bactericidal_Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_neutralization Neutralization & Plating cluster_analysis Analysis A Prepare Bacterial Suspension C Mix Bacteria and Disinfectant A->C B Prepare Disinfectant Solution B->C D Incubate for Contact Time C->D E Neutralize Disinfectant D->E F Serial Dilution and Plating E->F G Incubate Plates F->G H Count Colonies (CFU) G->H I Calculate Log Reduction H->I

Caption: Generalized workflow for bactericidal efficacy testing.

References

Validating Amphyl's virucidal claims for specific viruses

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the critical landscape of viral containment and disinfection, selecting an appropriate virucidal agent is paramount. This guide provides a comprehensive comparison of the virucidal claims and performance of Amphyl, a phenolic-based disinfectant, against other commonly used alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in laboratory and production environments.

Executive Summary

This compound, a disinfectant leveraging the antimicrobial properties of phenolic compounds, demonstrates broad-spectrum virucidal activity, particularly against enveloped viruses. This guide will delve into the specifics of its efficacy, comparing it with prominent alternatives, including quaternary ammonium compounds and accelerated hydrogen peroxide-based disinfectants. Quantitative data, where available, is presented to offer a clear comparison of performance under various conditions.

This compound: Composition and Virucidal Claims

The primary active ingredients in this compound Professional Disinfectant Cleaner Concentrate are o-Benzyl-p-chlorophenol and o-Phenylphenol . These phenolic compounds are known for their ability to disrupt the protein and lipid structures of microorganisms, leading to their inactivation.

Comparative Analysis with Alternative Disinfectants

To provide a comprehensive overview, this compound's performance is compared against three major classes of disinfectants: other phenolic compounds, quaternary ammonium compounds (Quats), and accelerated hydrogen peroxide (AHP).

Phenolic Disinfectants

Phenolic disinfectants are generally effective against enveloped viruses but have limitations against more resistant non-enveloped viruses[4]. Their mechanism of action involves the denaturation of proteins and the disruption of cell membranes.

Quaternary Ammonium Compounds (Quats)

Quaternary ammonium compounds are cationic surfactants widely used in disinfectants. Their virucidal efficacy can vary significantly based on the specific formulation. Generally, they are effective against enveloped viruses by disrupting their lipid envelopes[1]. However, their activity against non-enveloped viruses is less consistent[5][6].

One prominent example is Virex® II 256 , a quaternary ammonium-based disinfectant. It is marketed as a broad-spectrum disinfectant with virucidal claims against various pathogens, including HIV-1, Herpes Simplex Virus Types 1 & 2, Influenza Type A2, Adenovirus, and Rotavirus[7].

Accelerated Hydrogen Peroxide (AHP)

Accelerated Hydrogen Peroxide disinfectants are known for their broad-spectrum antimicrobial activity, including efficacy against both enveloped and non-enveloped viruses[8][9][10]. The formulation enhances the germicidal properties of hydrogen peroxide, allowing for faster kill times. AHP-based products are often considered to have a favorable safety and environmental profile, as their active ingredient breaks down into water and oxygen[10].

Data Presentation: Virucidal Efficacy Comparison

The following tables summarize the available virucidal efficacy data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and the data is compiled from various sources.

Table 1: Virucidal Efficacy of this compound (Phenolic Compound-Based)

Virus TargetEfficacy Data (Log Reduction)Contact TimeSource
Human Immunodeficiency Virus Type 1 (HIV-1)EffectiveNot Specified[2][3]
Herpes simplex virusClaimed (discontinued product)Not Specified[1]
Influenza a2Claimed (discontinued product)Not Specified[1]
Vaccinia virusClaimed (discontinued product)Not Specified[1]

Table 2: Virucidal Efficacy of Virex® II 256 (Quaternary Ammonium Compound-Based)

Virus TargetEfficacy Data (Log Reduction)Contact TimeSource
Human Immunodeficiency Virus Type 1 (HIV-1)KillsNot Specified[7]
Herpes Simplex Virus Types 1 & 2KillsNot Specified[7]
Influenza Type A2KillsNot Specified[7]
AdenovirusKillsNot Specified[7]
RotavirusKillsNot Specified[7]

Table 3: Virucidal Efficacy of Accelerated Hydrogen Peroxide (AHP)-Based Disinfectants

Virus TargetEfficacy Data (Log Reduction)Contact TimeSource
Poliovirus type 1Effective5 minutes[8]
Foot-and-Mouth Disease Virus (FMDV)Effective10 minutes (at 1:20 dilution for wet films)[8]
Swine Vesicular Disease Virus (SVDV)>3-log reduction5 minutes (dry films)[8]
Senecavirus A (SVA)Effective10 minutes (at 1:20 dilution for wet films)[8]

Experimental Protocols & Methodologies

Standardized methods are crucial for evaluating the virucidal efficacy of disinfectants. The most common protocols are those established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and international standards organizations.

Virucidal Suspension Test (e.g., ASTM E1052)

This method assesses the efficacy of a disinfectant in suspension. A known concentration of the virus is exposed to the disinfectant for a specified contact time. The reduction in viral titer is then quantified, typically through plaque assays or TCID50 (50% Tissue Culture Infective Dose) assays. A disinfectant is generally considered to have virucidal efficacy if it demonstrates a significant log reduction (e.g., ≥3 or ≥4 log10) of the virus.

Virucidal Carrier Test (e.g., ASTM E1053)

This test simulates the disinfection of a contaminated surface. A viral inoculum is dried onto a carrier surface (e.g., glass or stainless steel). The disinfectant is then applied for the specified contact time, after which the remaining viable virus is recovered and quantified. This method provides a more realistic assessment of a disinfectant's performance in real-world applications.

Signaling Pathways and Mechanisms of Action

The virucidal action of the compared disinfectants stems from different chemical interactions with viral components.

Phenolic Compounds (this compound)

Phenolic compounds, such as those in this compound, primarily inactivate viruses by denaturing viral proteins and disrupting the lipid envelope of enveloped viruses. This leads to the loss of structural integrity and infectivity.

Phenolic_Action Phenolic_Compound Phenolic Compound (e.g., o-Benzyl-p-chlorophenol) Disruption Disruption & Solubilization Phenolic_Compound->Disruption interacts with Denaturation Protein Denaturation Phenolic_Compound->Denaturation causes Viral_Envelope Viral Lipid Envelope Viral_Proteins Viral Proteins (Capsid & Envelope) Disruption->Viral_Envelope Inactivation Viral Inactivation Disruption->Inactivation Denaturation->Viral_Proteins Denaturation->Inactivation

Caption: Mechanism of virucidal action by phenolic compounds.

Quaternary Ammonium Compounds (Virex® II 256)

Quats are cationic molecules that interact with the negatively charged components of viral envelopes, leading to their disruption. This mechanism is most effective against enveloped viruses.

Quat_Action Quat Quaternary Ammonium Compound (Cationic) Binding Electrostatic Binding Quat->Binding attracted to Viral_Envelope Viral Lipid Envelope (Anionic) Binding->Viral_Envelope Disruption Membrane Disruption Binding->Disruption Inactivation Viral Inactivation Disruption->Inactivation

Caption: Virucidal mechanism of quaternary ammonium compounds.

Accelerated Hydrogen Peroxide (AHP)

AHP utilizes the strong oxidizing potential of hydrogen peroxide, enhanced by other ingredients, to damage essential viral components like proteins and nucleic acids. This broad-spectrum action is effective against both enveloped and non-enveloped viruses.

AHP_Action AHP Accelerated Hydrogen Peroxide Oxidation Oxidative Damage AHP->Oxidation induces Viral_Components Viral Proteins, Nucleic Acids, Lipids Oxidation->Viral_Components Inactivation Viral Inactivation Oxidation->Inactivation

Caption: Virucidal mechanism of accelerated hydrogen peroxide.

Conclusion

This compound, with its phenolic active ingredients, is a reliable disinfectant with proven efficacy against enveloped viruses like HIV-1. For broader virucidal claims, particularly against more resilient non-enveloped viruses, alternatives such as accelerated hydrogen peroxide-based disinfectants may offer a more comprehensive solution. The choice of disinfectant should be guided by the specific viral threats in a given environment, the surfaces to be treated, and the required contact times, as supported by robust experimental data. Researchers and professionals are encouraged to consult the manufacturer's technical data sheets and EPA registration information for the most current and detailed efficacy data.

References

Comparative Efficacy of Amphyl Disinfectant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate disinfectant is a critical step in maintaining a sterile environment and ensuring the integrity of experimental outcomes. This guide provides a comparative analysis of Amphyl disinfectant, presenting its performance against other common laboratory disinfectants. The data herein is synthesized from available research to facilitate an informed decision-making process.

Performance Comparison of Surface Disinfectants

The efficacy of Professional this compound® Disinfectant Cleaner, a phenolic formulation, has been evaluated alongside other disinfectant types, including those with alcohol, chlorine, and other phenolic active ingredients. The following table summarizes the logarithmic reduction of various challenging microorganisms at different contact times, as reported in a 2001 Clinicians Report study. A higher log reduction value indicates a greater reduction in the number of viable microorganisms.

Table 1: Comparative Log Reduction of Microorganisms by Surface Disinfectants

DisinfectantActive Ingredients1-minute Contact Time3-minute Contact Time10-minute Contact Time
Professional this compound® Disinfectant Cleaner (1:200) 0.05% o-phenylphenol, 0.03% o-benzyl-p-chlorophenol>5.1 (M. bovis)>5.1 (M. bovis)>5.1 (M. bovis)
2.9 (P. aeruginosa)>5.1 (P. aeruginosa)>5.1 (P. aeruginosa)
0.9 (S. aureus)0.7 (S. aureus)>5.1 (S. aureus)
0.0 (Poliovirus)2.7 (Poliovirus)>5.1 (Poliovirus)
Alda-cide 69.7% Ethyl alcohol, 0.28% o-phenylphenol, 0.20% Benzalkonium chloride>5.3 (M. bovis)>5.3 (M. bovis)>5.3 (M. bovis)
>5.3 (P. aeruginosa)>5.3 (P. aeruginosa)>5.3 (P. aeruginosa)
4.6 (S. aureus)>5.3 (S. aureus)>5.3 (S. aureus)
3.6 (Poliovirus)>5.3 (Poliovirus)>5.3 (Poliovirus)
Ster-phene 0.02% o-phenylphenol, 0.06% o-benzyl-p-chlorophenol0.8 (M. bovis)4.5 (M. bovis)>6.2 (M. bovis)
0.7 (P. aeruginosa)0.6 (P. aeruginosa)0.7 (P. aeruginosa)
0.2 (S. aureus)2.2 (S. aureus)5.1 (S. aureus)
0.0 (Poliovirus)3.3 (Poliovirus)0.7 (Poliovirus)
Professional Lysol® Disinfectant Cleaner (1:256) 0.02% o-phenylphenol, 0.03% o-benzyl-p-chlorophenol0.1 (M. bovis)1.0 (M. bovis)>5.1 (M. bovis)
2.9 (P. aeruginosa)>5.1 (P. aeruginosa)>5.1 (P. aeruginosa)
0.9 (S. aureus)0.7 (S. aureus)>5.1 (S. aureus)
0.0 (Poliovirus)2.7 (Poliovirus)>5.1 (Poliovirus)

Data sourced from a 2001 Clinicians Report on environmental surface disinfectants. M. bovis (Mycobacterium bovis), P. aeruginosa (Pseudomonas aeruginosa), S. aureus (Staphylococcus aureus).

Experimental Protocols

While the precise, detailed experimental protocol for the 2001 Clinicians Report study is not publicly available, the testing of disinfectant efficacy on hard, non-porous surfaces generally follows standardized methods. The methodologies outlined below are based on established protocols such as those from the AOAC International (Use-Dilution Test) and ASTM International (Standard Test Method for Efficacy of Sanitizers).

General Surface Disinfectant Efficacy Test Protocol
  • Test Organisms: Cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium bovis, Poliovirus) are prepared to a standardized concentration.

  • Carrier Preparation: Sterile carriers (typically glass or stainless steel cylinders or slides) are inoculated with a specific volume of the microbial culture and then dried under controlled conditions to create a film of the microorganism.

  • Disinfectant Preparation: The disinfectant solutions are prepared according to the manufacturer's instructions for the recommended use-dilution.

  • Exposure: The inoculated carriers are immersed in or sprayed with the disinfectant solution for specified contact times (e.g., 1, 3, and 10 minutes).

  • Neutralization: After the designated contact time, the carriers are transferred to a neutralizing broth that stops the antimicrobial action of the disinfectant. This step is crucial to prevent residual disinfectant from inhibiting microbial growth in the subsequent culture step.

  • Quantification of Survivors: The number of surviving microorganisms is determined by plating the neutralized solution onto a suitable growth medium. The plates are incubated, and the resulting colonies are counted.

  • Log Reduction Calculation: The log reduction is calculated by comparing the number of viable microorganisms on the treated carriers to the number on untreated control carriers. A log reduction of 3 corresponds to a 99.9% reduction, a log reduction of 4 to a 99.99% reduction, and so on.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for testing the efficacy of a surface disinfectant.

Disinfectant_Efficacy_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis org_prep Microorganism Culture Preparation carrier_prep Inoculation and Drying of Carriers org_prep->carrier_prep exposure Exposure of Carriers to Disinfectant carrier_prep->exposure disinfectant_prep Disinfectant Dilution disinfectant_prep->exposure neutralization Neutralization of Antimicrobial Action exposure->neutralization plating Plating and Incubation neutralization->plating counting Colony Counting plating->counting log_reduction Log Reduction Calculation counting->log_reduction

Caption: Generalized workflow for disinfectant efficacy testing.

This guide offers a foundational comparison of this compound disinfectant. For specific applications, it is always recommended to consult the manufacturer's guidelines and conduct in-house validations to ensure efficacy against the target microorganisms under your specific environmental conditions.

Independent Laboratory Testing of Amphyl's Antimicrobial Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antimicrobial performance of phenolic-based disinfectants, such as classic Amphyl formulations, with other common alternatives. The data presented is sourced from independent testing and peer-reviewed studies to support evidence-based evaluation by researchers, scientists, and drug development professionals.

Introduction to this compound and Phenolic Disinfectants

The brand name "this compound" has been applied to several disinfectant formulations with different active ingredients over time. This guide focuses on the classic and widely studied formulation containing the phenolic compounds o-Phenylphenol and p-tert-Amylphenol .[1] Phenolic compounds are a class of intermediate-level germicides known for their broad-spectrum efficacy as bactericides, virucides, fungicides, and tuberculocides.[2][3] Their mechanism of action involves the denaturation and coagulation of proteins and the disruption of microbial cell membranes, leading to cell lysis.[4][5]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize quantitative data on the antimicrobial efficacy of phenolic compounds compared to other common disinfectant classes: Quaternary Ammonium Compounds (QACs) and Hypochlorites (Bleach).

Table 1: Comparative Bactericidal Efficacy

MicroorganismDisinfectant ClassActive Ingredient(s) ExampleConcentrationContact TimeLog ReductionConditions & Source
Staphylococcus aureusPhenolic Compound Clearsol1% v/v5 min>5.0 High organic load (50% plasma)[6]
Escherichia coliPhenolic Compound Clearsol1% v/v5 min>5.0 High organic load (50% plasma)[6]
Pseudomonas aeruginosaPhenolic Compound Stericol2% v/v5 min>5.0 High organic load (50% plasma)[6]
Staphylococcus aureusHypochloriteSodium Dichloroisocyanurate2500 ppm5 min>5.0Moderate organic load (20% plasma)[6]
Staphylococcus aureusHypochloriteSodium Hypochlorite2500 ppm5 min>5.0Low organic load (10% plasma)[6]
Listeria monocytogenesHypochloriteSodium Hypochlorite0.2% w/v30 sec>3.6Clean (no organic load)[7]
Gram-Positive BacteriaQuaternary AmmoniumDidecyldimethylammonium chlorideVaries5 minEffectiveIneffective against Gram-negative strains in the same test[8]
Staphylococcus aureusGlutaraldehyde + Phenolic2% Glutaraldehyde + 1% o-PhenylphenolUse-dilution30 minBactericidal[9][10]
Escherichia coliGlutaraldehyde + Phenolic2% Glutaraldehyde + 1% o-PhenylphenolUse-dilution10 minBactericidal[9][10]

Key Finding: Phenolic disinfectants demonstrate high efficacy (>5-log reduction) in short contact times and maintain their effectiveness significantly better than hypochlorites in the presence of heavy organic loads, such as plasma or blood.[6]

Table 2: Virucidal and Fungicidal Spectrum of Phenolic Disinfectants

Organism TypeTarget ExamplesEfficacyContact TimeSource
Enveloped Viruses Herpes Simplex Virus, Influenza A2, Vaccinia VirusVirucidalNot Specified[1]
Fungi Candida albicansFungicidal10 min[9][10]
Fungi Pathogenic FungiFungicidalNot Specified[1]
Mycobacteria Mycobacterium spp. (tubercle bacilli)Tuberculocidal10 min[2][3]

Mandatory Visualizations

Mechanism of Action

The following diagram illustrates the logical pathway of microbial cell destruction by phenolic compounds.

A Phenolic Compound (e.g., o-Phenylphenol) B Interaction with Cell Membrane & Proteins A->B C Protein Denaturation & Membrane Disruption B->C D Leakage of Cellular Contents C->D E Cell Lysis & Microbial Death D->E

Mechanism of Action of Phenolic Disinfectants
Experimental Workflow

This diagram outlines a generalized workflow for antimicrobial efficacy testing based on standard quantitative suspension test protocols.

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Prepare Standardized Microbial Culture (~1x10^8 CFU/mL) D 4. Inoculate Disinfectant with Microbial Culture (Start Contact Time) A->D B 2. Prepare Disinfectant Solutions (Test Concentrations) B->D C 3. Prepare Neutralizer Solution F 6. Transfer Aliquot to Neutralizer Solution (Stop Action) C->F E 5. Incubate for Specified Contact Time (e.g., 5 minutes) D->E E->F G 7. Perform Serial Dilutions and Plate onto Agar F->G H 8. Incubate Plates (e.g., 24-48 hours) G->H I 9. Count Colonies (CFU) and Calculate Log Reduction H->I

Workflow for Quantitative Suspension Efficacy Test

Experimental Protocols

The data cited in this guide are typically generated using standardized methods from regulatory bodies like the U.S. Environmental Protection Agency (EPA) or international standards organizations.[11] A generalized protocol for a Quantitative Suspension Test (similar to EN 1276) is detailed below.

Objective: To determine the bactericidal, fungicidal, or virucidal activity of a disinfectant in a liquid state.

Materials:

  • Test disinfectant at specified concentrations.

  • Standardized culture of the test microorganism (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 15442) with a known concentration (typically 1.5–5.0 x 10⁸ CFU/mL).

  • Validated neutralizer solution capable of inactivating the disinfectant's antimicrobial activity without harming the microorganisms.

  • Sterile hard water or other diluent.

  • Interfering substance (e.g., bovine albumin, sheep erythrocytes) to simulate clean or dirty conditions.

  • Standard laboratory equipment (pipettes, test tubes, incubator, water bath, agar plates).

Methodology:

  • Preparation: A test suspension is created by adding a small volume of the microbial culture to a solution containing the interfering substance.

  • Exposure: A specified volume of the test disinfectant is added to the microbial test suspension. The mixture is maintained at a controlled temperature (e.g., 20°C) for a precisely measured contact time (e.g., 5 minutes).

  • Neutralization: At the end of the contact time, a sample of the mixture is immediately transferred to a validated neutralizer solution. This step is critical to stop the antimicrobial action of the disinfectant.

  • Enumeration: The number of surviving microorganisms in the neutralized sample is determined. This is typically done by performing serial dilutions and using the pour plate or spread plate method on a suitable agar medium.

  • Incubation: The agar plates are incubated under appropriate conditions (e.g., 36-37°C for 24-48 hours).

  • Calculation: The number of colony-forming units (CFU) is counted on the plates. This count is used to calculate the number of survivors per milliliter from the test mixture.

  • Log Reduction: The log reduction is calculated by comparing the logarithm of the initial number of microorganisms with the logarithm of the surviving microorganisms after exposure to the disinfectant. A disinfectant is typically considered effective if it achieves a predetermined log reduction (e.g., a 5-log reduction, which corresponds to a 99.999% kill rate, for bactericidal claims).[6]

References

A Comparative Guide to Phenolic and Alcohol-Based Disinfectants in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a sterile environment is paramount to the integrity of experimental outcomes. The choice of disinfectant plays a crucial role in this endeavor. This guide provides an objective comparison of two commonly used disinfectant classes in laboratory settings: phenolic compounds and alcohol-based solutions. The following sections detail their performance, mechanisms of action, and material compatibility, supported by experimental data and protocols.

Performance Comparison at a Glance

The efficacy of a disinfectant is determined by its spectrum of activity, contact time, and performance in the presence of organic matter. Below is a summary of the key performance indicators for phenolic and alcohol-based disinfectants.

FeaturePhenolic DisinfectantsAlcohol-Based Disinfectants
Spectrum of Activity Broad-spectrum: Bactericidal, Virucidal, Fungicidal, Tuberculocidal[1][2]Broad-spectrum: Bactericidal, Virucidal (effective against lipophilic/enveloped viruses), Fungicidal, Tuberculocidal[3][4]
Not effective against bacterial spores[5]Not effective against bacterial spores and non-enveloped viruses like Poliovirus and Hepatitis A[3][4]
Optimal Concentration Varies by formulation (e.g., 0.1-2% for phenol)[6]60-90% solution in water (volume/volume)[3][4]
Typical Contact Time 10 minutes[2]10 minutes (often difficult to achieve due to rapid evaporation)[7]
Efficacy in Organic Soil Generally retain activity in the presence of organic matter[2][8]Efficacy is reduced in the presence of organic soil[4]
Material Compatibility Can be corrosive and are absorbed by porous materials[1]Can damage sensitive plastics like acrylic glass and polysulfone[9]
Safety Profile Can be toxic, irritant, and environmentally harmful[1][6]Flammable; can be irritating to skin with prolonged use

Quantitative Efficacy Data

The following tables summarize experimental data on the antimicrobial efficacy of phenolic and alcohol-based disinfectants. It is important to note that results can vary based on the specific formulation, microbial strain, contact time, and presence of organic load.

Table 1: Bactericidal Efficacy (Zone of Inhibition in mm)

This table illustrates the diameter of the zone of inhibition, where a larger diameter indicates greater bactericidal activity.

DisinfectantConcentrationStaphylococcus aureusPseudomonas aeruginosaSource
Phenolic30%Not specifiedNot specified[8]
Undiluted46.50 ± 4.9543.50 ± 2.12[10]
Ethanol70%Higher effect than other concentrationsLower effect than on S. aureus[8]
AbsoluteNo activityNo activity[10]

Table 2: Log Reduction of Common Pathogens

Log reduction signifies the number of viable microorganisms killed. A higher log reduction indicates greater efficacy. For example, a 3-log reduction means 99.9% of the microorganisms have been killed.

DisinfectantOrganismContact TimeLog ReductionSource
Phenolic (Clearsol 1% v/v, Stericol 2% v/v)S. aureus, E. coli, P. aeruginosa5 minutes>5[11]
70% EthanolMethicillin-resistant S. aureus (MRSA)30 seconds< 3[12]
70% EthanolCarbapenem-resistant E. coli (CRE)30 seconds~ 4[12]
70% EthanolVancomycin-resistant Enterococcus (VRE)30 seconds< 3[12]

Mechanisms of Action

The antimicrobial activity of phenolic and alcohol-based disinfectants stems from their distinct interactions with microbial cells.

Phenolic Disinfectants: Multi-Target Disruption

Phenolic compounds exert their disinfectant properties through a multi-pronged attack on microbial cells. At high concentrations, they act as a protoplasmic poison, penetrating the cell wall and causing precipitation of cellular proteins.[1] At lower concentrations, they inactivate essential enzyme systems and cause leakage of vital metabolites by disrupting the cell wall.[1]

Phenolic_Mechanism Phenolic Phenolic Disinfectant CellWall Bacterial Cell Wall Phenolic->CellWall Disrupts Proteins Cellular Proteins Phenolic->Proteins Precipitates Enzymes Essential Enzymes Phenolic->Enzymes Inactivates CellMembrane Cell Membrane CellWall->CellMembrane Leads to leakage CellDeath Cell Death CellMembrane->CellDeath Proteins->CellDeath Enzymes->CellDeath

Caption: Mechanism of action for phenolic disinfectants.

Alcohol-Based Disinfectants: Protein Denaturation

The primary mode of action for alcohol-based disinfectants is the denaturation of proteins.[3][13] This process is more effective in the presence of water, which is why solutions containing 60% to 90% alcohol are more germicidal than absolute alcohol.[4] The denaturation of essential proteins and enzymes leads to the disruption of cellular metabolism and ultimately, cell death.

Alcohol_Mechanism Alcohol Alcohol-Based Disinfectant (60-90%) Protein Bacterial Protein (Native State) Alcohol->Protein Induces denaturation Water Water Water->Protein Induces denaturation DenaturedProtein Denatured Protein (Non-functional) Protein->DenaturedProtein CellDeath Cell Death DenaturedProtein->CellDeath

Caption: Mechanism of action for alcohol-based disinfectants.

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for evaluating the efficacy of disinfectants. The following are summaries of key experimental protocols.

Suspension Test

This test evaluates the efficacy of a disinfectant against microorganisms suspended in a liquid phase.

Objective: To determine the reduction in viable microorganisms after a specified contact time.[3]

Methodology:

  • Preparation of Microbial Suspension: A high-concentration suspension of the target microorganism is prepared.[3]

  • Exposure: The microbial suspension is mixed with the disinfectant at its recommended use-dilution.

  • Contact Time: The mixture is incubated for a predetermined contact time (e.g., 5, 10 minutes).[4]

  • Neutralization: A neutralizer is added to stop the antimicrobial action of the disinfectant.[3]

  • Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution onto a suitable growth medium.[3]

  • Calculation: The log reduction is calculated by comparing the number of surviving microorganisms to the initial number in the suspension.

Suspension_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Neutralization cluster_analysis Analysis MicrobePrep Prepare Microbial Suspension Mix Mix Suspension and Disinfectant MicrobePrep->Mix DisinfectantPrep Prepare Disinfectant Use-Dilution DisinfectantPrep->Mix Incubate Incubate for Contact Time Mix->Incubate Neutralize Add Neutralizer Incubate->Neutralize Plate Plate on Growth Medium Neutralize->Plate Enumerate Enumerate Survivors Plate->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate

Caption: Workflow for a disinfectant suspension test.

Carrier Test (Use-Dilution Test)

This test evaluates the efficacy of a disinfectant on a contaminated, inanimate, hard surface (carrier).

Objective: To simulate real-world conditions and determine if a disinfectant can effectively sterilize a contaminated surface.[9]

Methodology:

  • Carrier Preparation: Standardized carriers (e.g., stainless steel cylinders) are inoculated with a specific microorganism and dried.[14]

  • Exposure: The inoculated carriers are immersed in the disinfectant solution for the specified contact time.[14]

  • Neutralization and Culture: The carriers are then transferred to a growth medium containing a neutralizer to inactivate the disinfectant.[8]

  • Incubation: The culture tubes are incubated to observe for any microbial growth.

  • Evaluation: The absence of growth indicates that the disinfectant was effective at that concentration and contact time. The number of carriers showing no growth is recorded.[8]

Carrier_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Neutralization cluster_analysis Analysis Inoculate Inoculate Carrier with Microorganism Dry Dry Inoculated Carrier Inoculate->Dry Immerse Immerse Carrier in Disinfectant Dry->Immerse Contact Allow Contact Time Immerse->Contact Transfer Transfer to Neutralizer /Growth Medium Contact->Transfer Incubate Incubate Transfer->Incubate Observe Observe for Growth Incubate->Observe Record Record Results Observe->Record

Caption: Workflow for a disinfectant carrier test.

Material Compatibility Test

This test assesses the potential for a disinfectant to damage or degrade laboratory surfaces and equipment.

Objective: To determine the compatibility of a disinfectant with various materials over repeated exposures.[6]

Methodology:

  • Material Selection: Representative samples of common laboratory materials (e.g., stainless steel, plastics, glass) are chosen.

  • Exposure Method: The materials are exposed to the disinfectant using a method that simulates real-world application, such as soaking, wiping, or spraying.[6][15]

  • Exposure Cycles: The exposure is repeated over a specified number of cycles to mimic long-term use.

  • Evaluation: After the exposure cycles, the materials are visually and sometimes physically inspected for any signs of damage, such as corrosion, cracking, discoloration, or changes in texture.[16]

Material_Compatibility_Workflow Select Select Test Materials Expose Repeatedly Expose to Disinfectant Select->Expose Evaluate Evaluate for Damage Expose->Evaluate Result Determine Compatibility Evaluate->Result

Caption: Workflow for a material compatibility test.

Conclusion

The selection of a laboratory disinfectant requires careful consideration of the target microorganisms, the types of surfaces to be disinfected, and the potential for material damage. Alcohol-based disinfectants offer rapid action against many vegetative bacteria and enveloped viruses but have limitations in the presence of organic matter and are not sporicidal. Phenolic disinfectants provide a broader spectrum of activity and perform well in the presence of organic soil but can be corrosive and pose greater safety and environmental concerns.

For optimal laboratory hygiene, it is recommended to have a clear understanding of the properties of each disinfectant and to follow validated protocols for their use and efficacy testing. This guide serves as a foundational resource for making informed decisions to ensure a safe and contamination-free research environment.

References

Surface Compatibility of Amphyl and Alternatives on Sensitive Laboratory Equipment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable disinfectant for sensitive laboratory equipment is a critical decision that balances the need for effective microbial control with the imperative of preserving the integrity and functionality of valuable instruments. Amphyl, a brand encompassing various disinfectant formulations, is a common choice in many laboratory settings. This guide provides a comprehensive comparison of the surface compatibility of different this compound formulations and their alternatives on materials frequently found in sensitive equipment. The information presented is supported by experimental data and standardized testing protocols to aid in making informed decisions for laboratory sanitation.

Comparison of Disinfectant Compatibility with Common Laboratory Materials

The following tables summarize the compatibility of phenolic compounds (the active ingredients in many this compound products), quaternary ammonium compounds (found in some this compound formulations and as standalone disinfectants), and other common disinfectant alternatives with a range of materials used in laboratory equipment. The compatibility is rated based on available data and is intended as a general guide. It is always recommended to consult the equipment manufacturer's guidelines and perform specific compatibility testing for critical applications.

Table 1: Compatibility with Metals

Disinfectant ClassActive IngredientsStainless Steel (304/316)AluminumBrass
Phenolic Compounds o-Benzyl-p-chlorophenol, o-Phenylphenol, 4-tert-AmylphenolGenerally GoodModerate (Potential for corrosion with prolonged contact)Moderate (Potential for tarnishing)
Quaternary Ammonium Compounds (Quats) Alkyl Dimethyl Benzyl Ammonium ChlorideExcellentGood to Moderate (Low corrosion rates reported in some studies)[1]Good
Alcohols Isopropyl Alcohol, EthanolExcellentExcellentExcellent
Aldehydes GlutaraldehydeGood (Potential for surface dulling over time)GoodGood
Halogens (Bleach) Sodium HypochloritePoor (Corrosive, causes pitting)Poor (Highly corrosive)Poor (Corrosive)
Peroxygens Hydrogen Peroxide, Peracetic AcidGood (Generally compatible, but high concentrations can be corrosive)GoodModerate (Potential for oxidation)

Table 2: Compatibility with Plastics and Polymers

Disinfectant ClassActive IngredientsPolycarbonate (PC)Acrylic (PMMA)Polypropylene (PP)Polyethylene (PE)
Phenolic Compounds o-Benzyl-p-chlorophenol, o-Phenylphenol, 4-tert-AmylphenolPoor (Can cause cracking and crazing)Poor (Can cause cracking and crazing)GoodGood
Quaternary Ammonium Compounds (Quats) Alkyl Dimethyl Benzyl Ammonium ChlorideModerate (Some formulations can cause stress cracking)Moderate (Risk of crazing with some formulations)ExcellentExcellent
Alcohols Isopropyl Alcohol, EthanolPoor (Can cause cracking and crazing)Poor (Can cause cracking and crazing)GoodGood
Aldehydes GlutaraldehydeGoodGoodExcellentExcellent
Halogens (Bleach) Sodium HypochloriteModerate (Can cause discoloration and degradation over time)Moderate (Can cause discoloration and degradation over time)GoodGood
Peroxygens Hydrogen Peroxide, Peracetic AcidGoodGoodGoodGood

Experimental Protocols for Surface Compatibility Testing

To ensure the reliability of surface compatibility data, standardized testing methodologies are employed. These protocols are designed to simulate real-world exposure conditions and provide measurable outcomes.

Metal Corrosion Testing (ASTM G31)

The ASTM G31 standard practice provides a framework for laboratory immersion corrosion testing of metals. This method is crucial for quantifying the corrosive effects of disinfectants on metallic surfaces of sensitive equipment.[2][3][4][5]

Methodology:

  • Specimen Preparation: Metal coupons of specific dimensions, representative of the equipment material, are cleaned and weighed accurately.

  • Immersion: The coupons are fully or partially immersed in the disinfectant solution at a controlled temperature and for a specified duration.

  • Observation: The coupons are periodically observed for any visible changes, such as pitting, staining, or gas evolution.

  • Cleaning: After the immersion period, the coupons are carefully cleaned to remove any corrosion products without removing the underlying metal.

  • Final Weighing: The cleaned coupons are weighed again to determine the mass loss.

  • Corrosion Rate Calculation: The corrosion rate is calculated based on the mass loss, the surface area of the coupon, the density of the metal, and the duration of the exposure. The rate is typically expressed in mils per year (mpy) or millimeters per year (mm/yr).

Plastic Environmental Stress Cracking (ESC) Testing (ISO 22088-3)

The ISO 22088-3 standard specifies the bent strip method for determining the resistance of thermoplastics to environmental stress cracking when exposed to chemical agents.[6][7][8][9][10] This is particularly important for assessing the compatibility of disinfectants with plastic components of sensitive equipment.

Methodology:

  • Specimen Preparation: Rectangular plastic specimens are cut to specified dimensions.

  • Strain Application: The specimens are bent into a U-shape and inserted into a holder, subjecting them to a constant outer fiber strain.

  • Exposure: The strained specimens are exposed to the disinfectant solution at a controlled temperature.

  • Inspection: The specimens are inspected at regular intervals for the appearance of cracks or crazes.

  • Time to Failure: The time at which cracking is first observed is recorded as the time to failure.

  • Data Analysis: The resistance to ESC is evaluated by comparing the time to failure for different disinfectants or by determining the critical strain at which cracking occurs within a specified time.

Visualizing Experimental Workflows and Decision Making

To further clarify the processes involved in surface compatibility assessment, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a logical decision-making process for disinfectant selection.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_reporting 4. Reporting prep_material Select & Prepare Material Coupons (Metal/Plastic) immersion Immersion/Wipe/Spray Exposure (Controlled Time & Temp) prep_material->immersion prep_disinfectant Prepare Disinfectant Solutions (Test Concentrations) prep_disinfectant->immersion visual Visual Inspection (Cracking, Crazing, Corrosion, Discoloration) immersion->visual physical Physical Testing (Weight Loss, Hardness, Tensile Strength) immersion->physical data Data Compilation & Comparison visual->data physical->data report Final Report with Compatibility Rating data->report

Caption: Experimental workflow for surface compatibility testing.

DisinfectantSelection start Start: Need to Disinfect Sensitive Equipment identify_materials Identify All Materials in Contact with Disinfectant start->identify_materials check_manufacturer Consult Equipment Manufacturer's Recommendations identify_materials->check_manufacturer has_recommendation Recommendation Available? check_manufacturer->has_recommendation follow_recommendation Follow Manufacturer's Guidance has_recommendation->follow_recommendation Yes research_compatibility Research Disinfectant Compatibility Data (This Guide, Databases) has_recommendation->research_compatibility No end End follow_recommendation->end data_available Sufficient Data Available? research_compatibility->data_available perform_testing Perform In-house Compatibility Testing (ASTM/ISO Protocols) data_available->perform_testing No select_disinfectant Select Most Compatible & Efficacious Disinfectant data_available->select_disinfectant Yes perform_testing->select_disinfectant select_disinfectant->end

Caption: Decision-making flowchart for disinfectant selection.

References

Safety Operating Guide

Proper Disposal of Amphyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Amphyl®, a common phenolic disinfectant, to ensure the safety of laboratory personnel and adherence to regulatory standards.

I. Understanding this compound and Phenolic Disinfectants

This compound is a brand of disinfectant that falls under the category of phenolic compounds. Due to their chemical nature, phenolic disinfectants require specific disposal methods to mitigate potential environmental and health hazards.[1] Improper disposal can lead to contamination of water systems and harm to aquatic life.[2] Therefore, it is imperative to follow established protocols for waste management.

II. Disposal Procedures for Liquid this compound

The disposal of liquid this compound, both in its concentrated and diluted forms, must be handled with care. The following steps outline the recommended procedures based on waste characteristics.

A. Unused or Expired this compound Concentrate

Undiluted this compound concentrate may be classified as hazardous waste.[3]

Step 1: Waste Identification

  • Treat any unused or expired this compound concentrate as a hazardous chemical waste.

Step 2: Containment

  • Ensure the product remains in its original, tightly sealed container.

  • If the original container is compromised, transfer the contents to a new, compatible, and properly labeled container.

Step 3: Storage

  • Store the container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be away from incompatible materials such as acids and oxidizers.[4]

Step 4: Disposal

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • Incineration is often the preferred method for disposing of phenolic waste.[2][4][5]

B. Used or Diluted this compound Solutions

Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[6]

Step 1: Neutralization (if required by local regulations)

  • While not always explicitly required for all phenolic disinfectants, some high-level disinfectants require pH neutralization before drain disposal.[7]

  • If required by your institution or local regulations, adjust the pH of the solution to a neutral range (typically between 6.0 and 9.0).

Step 2: Drain Disposal

  • If permitted by local wastewater regulations, slowly pour the diluted and neutralized solution down a drain, flushing with copious amounts of water.[7]

C. Spills

Small Spills:

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][5]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the area and ensure adequate ventilation.

  • Contain the spill using dikes or absorbents.

  • Collect the spilled material for disposal through a licensed hazardous waste contractor.[8]

  • Do not allow the material to enter sewers or waterways.

III. Disposal of this compound Aerosol Cans

The disposal of this compound aerosol cans requires special attention due to the pressurized container and flammable propellants.

A. Empty Aerosol Cans

  • An empty aerosol can may be disposed of with regular laboratory or domestic refuse.[9]

  • Do not puncture or incinerate the can.[10]

  • If available, participate in an aerosol can recycling program.

B. Partially Filled or Full Aerosol Cans

  • Partially filled or full aerosol cans are considered hazardous waste.

  • Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance on proper disposal.[10]

  • Store in a well-ventilated area away from heat and ignition sources.[10]

IV. Quantitative Data Summary

ParameterValue/RangeRegulation/Guideline
pH for Drain Disposal5-9General guidance for high-level disinfectants[7]
Flash Point (Liquid Concentrate)>200°F (>93.3°C)This compound MSDS[6]
Storage Temperature (Aerosol)Do not exceed 130°F (54.4°C)This compound III MSDS[10]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound products.

Amphyl_Disposal_Workflow cluster_liquid Liquid this compound cluster_aerosol This compound Aerosol start_liquid Liquid this compound Waste is_concentrate Is it unused concentrate? start_liquid->is_concentrate hazardous_waste Treat as Hazardous Waste (Arrange for professional disposal) is_concentrate->hazardous_waste Yes diluted_solution Used/Diluted Solution is_concentrate->diluted_solution No check_local_regs Check Local Regulations for Drain Disposal diluted_solution->check_local_regs drain_disposal Permitted: Neutralize (if required) and flush with plenty of water check_local_regs->drain_disposal Yes not_permitted Not Permitted: Treat as Hazardous Waste check_local_regs->not_permitted No start_aerosol Aerosol Can is_empty Is the can empty? start_aerosol->is_empty regular_trash Dispose in Regular Trash or Recycle (Do Not Puncture/ Incinerate) is_empty->regular_trash Yes hazardous_aerosol Treat as Hazardous Waste (Contact EHS for disposal) is_empty->hazardous_aerosol No

Caption: Decision tree for the proper disposal of liquid and aerosol this compound products.

References

Essential Safety and Operational Guide for Handling Amphyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the proper handling and disposal of Amphyl disinfectant products. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

Proper personal protective equipment is mandatory to prevent exposure and ensure safety when handling this compound products. The required PPE varies depending on the specific this compound formulation (aerosol or concentrate) and the nature of the task.

This compound Formulation Task Required Personal Protective Equipment
This compound Disinfectant Spray (Aerosol) Routine Use- Safety glasses or goggles[1][2][3] - Protective gloves[1][2][3]
Handling Leaking Cans or Small Spills- Tightly fitting safety goggles[2] - Impermeable gloves[2][3]
Large Spills or Fire- Full eye and face protection[2][3] - Impermeable gloves[2][3] - Self-contained breathing apparatus (SCBA)[2][4]
This compound Disinfectant Cleaner (Concentrate) Routine Dilution and Use- Goggles or face shield[4] - Rubber gloves[4]
Large Spills- Full eye and face protection[5] - Impermeable gloves[5] - Impermeable clothing and footwear[5]

Standard Operating Procedure for Handling and Disposal of this compound

1. Preparation and Handling:

  • Read the Safety Data Sheet (SDS): Before use, thoroughly review the product-specific SDS for detailed hazard information.

  • Ensure Adequate Ventilation: Always work in a well-ventilated area.[3][6]

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above. Avoid contact with eyes, skin, and clothing.[2][3][4]

  • Dilution (for Concentrate): When diluting this compound concentrate, always add the concentrate to water, not the other way around, to minimize splashing. Follow the manufacturer's instructions for the correct dilution ratio.[4]

  • Avoid Inhalation: During use, avoid breathing in vapors or spray mists.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3]

2. Storage:

  • Store in Original Container: Keep this compound in its original, tightly sealed container.[2][4]

  • Secure Storage Area: Store in a location that is inaccessible to children and unauthorized personnel.[2][4]

  • Avoid Heat and Ignition Sources: this compound, particularly the aerosol version, is flammable. Store away from heat, sparks, open flames, and direct sunlight.[2][3][6] Do not store the aerosol at temperatures above 130°F (54.4°C) as the container may burst.[2][3]

3. Disposal:

  • Small Quantities and Empty Containers: For individual, empty containers or small amounts of unused product, disposal in the household trash may be permissible, but always check and comply with local, state, and federal regulations.[5][6] For the concentrate, rinse the empty container thoroughly before disposal.[5]

  • Large Quantities: For disposal of large quantities of this compound, it should be treated as flammable liquid waste.[6] Contain and collect the waste for evaluation and disposal in accordance with all applicable regulations.[4][6]

This compound Spill Response Protocol

The following workflow outlines the procedural steps for managing an this compound spill in a laboratory setting.

SpillResponse cluster_assessment Immediate Actions cluster_containment Spill Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Personnel & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazards Alert->Assess PPE Don Appropriate PPE Assess->PPE Ventilate Ventilate the Area PPE->Ventilate Contain Contain the Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of Waste per Regulations Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.